AN-12-H5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C24H23N3O4S3 |
|---|---|
分子量 |
513.7 g/mol |
IUPAC 名称 |
N-[(6aS,8S)-2-(4-methylsulfanylphenyl)-6,12-dioxo-5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-8-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C24H23N3O4S3/c1-32-18-7-4-15(5-8-18)16-6-9-20-19(13-16)24(29)27-11-10-17(14-21(27)23(28)25-20)26-34(30,31)22-3-2-12-33-22/h2-9,12-13,17,21,26H,10-11,14H2,1H3,(H,25,28)/t17-,21-/m0/s1 |
InChI 键 |
KMEQIEMNQWFPPZ-UWJYYQICSA-N |
手性 SMILES |
CSC1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)[C@@H]4C[C@H](CCN4C3=O)NS(=O)(=O)C5=CC=CS5 |
规范 SMILES |
CSC1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4CC(CCN4C3=O)NS(=O)(=O)C5=CC=CS5 |
产品来源 |
United States |
Foundational & Exploratory
Unveiling AN-12-H5: A Key Intermediate in the Synthesis of the Smoothened Inhibitor Glasdegib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially designated as AN-12-H5 intermediate-1, the compound identified by CAS number 254882-14-9 is chemically known as (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate. While the nomenclature "this compound" may have been used as an internal or supplier-specific identifier, this molecule has gained significance as a crucial building block in the synthesis of Glasdegib (PF-04449913). Glasdegib is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, and is an FDA-approved therapeutic for acute myeloid leukemia (AML).
This technical guide provides a comprehensive overview of the chemical structure, properties, and the synthetic utility of (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate. It further delves into the pharmacological context of its end-product, Glasdegib, detailing its mechanism of action within the Hedgehog signaling pathway and presenting relevant experimental methodologies.
Chemical Structure and Properties of this compound Intermediate-1
The core of this compound intermediate-1 is a piperidine ring, a common scaffold in medicinal chemistry. The specific stereochemistry, (2S,4S), is crucial for its role in the asymmetric synthesis of its target molecule.
Chemical Name: (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate CAS Number: 254882-14-9 Molecular Formula: C₁₂H₂₁NO₅ Molecular Weight: 259.30 g/mol
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Appearance | Viscous Liquid | [1] |
| Color | Colorless to light yellow | [1] |
| Boiling Point | 352.1 °C at 760 mmHg | [2] |
| Density | 1.182 g/cm³ | [3] |
| Flash Point | 166.8 °C | [3] |
| logP | 1.15940 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Exact Mass | 259.14197277 | [3] |
Synthesis and Role in Glasdegib (PF-04449913) Production
(2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate serves as a chiral starting material for the synthesis of Glasdegib. The synthesis of Glasdegib from a closely related piperidine intermediate has been described in the scientific literature. The general strategy involves the conversion of the hydroxyl group to an amine, followed by a series of reactions to build the final complex molecule.
Experimental Protocol: Synthesis of a Key Piperidine Amine Intermediate
The following is a representative experimental protocol for the conversion of the hydroxyl group of a protected piperidine derivative to an amine, a critical step in the synthesis of Glasdegib. This protocol is adapted from the supplementary information of the discovery of PF-04449913.
Step 1: Mesylation of the Hydroxyl Group
To a solution of (2R,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate in pyridine is added methanesulfonyl chloride and a catalytic amount of dimethylaminopyridine at 0°C. The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by adding water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated to yield the mesylated intermediate.
Step 2: Azide Displacement
The mesylated intermediate is dissolved in a suitable solvent such as THF, and sodium azide is added. The reaction mixture is heated to allow for the nucleophilic displacement of the mesylate by the azide. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified.
Step 3: Reduction of the Azide to the Amine
The azide intermediate is reduced to the primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol under a hydrogen atmosphere. The reaction is monitored until the disappearance of the starting material. The catalyst is then filtered off, and the solvent is evaporated to yield the desired amine.
This amine is then carried forward through several more steps, including N-methylation and coupling with other fragments, to ultimately yield Glasdegib.
Pharmacological Context: The Hedgehog Signaling Pathway and Glasdegib
Glasdegib functions by inhibiting the Smoothened (SMO) protein, a central component of the Hedgehog (Hh) signaling pathway. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell proliferation and tumor growth.
The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely inactive in adult tissues. Its reactivation is implicated in the pathogenesis of various cancers. The core of the pathway involves the interaction of the Hedgehog ligand with its receptor Patched (PTCH), which under normal, unstimulated conditions, inhibits the activity of Smoothened (SMO).
dot
Caption: The Hedgehog signaling pathway and the mechanism of action of Glasdegib.
When the Hedgehog ligand binds to PTCH, the inhibition on SMO is released. SMO then transduces a signal that leads to the activation of the Gli family of transcription factors, which translocate to the nucleus and activate the transcription of target genes involved in cell proliferation, survival, and differentiation. Glasdegib binds to and inhibits SMO, thereby blocking the downstream signaling cascade and suppressing tumor growth.
Experimental Workflow: Screening for Smoothened Inhibitors
The discovery of Smoothened inhibitors like Glasdegib often involves a multi-step screening process.
dot
Caption: A typical experimental workflow for the discovery of Smoothened inhibitors.
This workflow begins with high-throughput screening of a compound library using a cell-based reporter assay that measures the activity of the Hedgehog pathway. Hits from this initial screen are then validated in secondary assays, such as direct binding assays with the SMO protein. Promising candidates undergo lead optimization, where medicinal chemists synthesize analogs to improve potency, selectivity, and pharmacokinetic properties. The most promising compounds are then evaluated in in vivo models of cancer, such as tumor xenografts in mice, before progressing to preclinical and clinical development.
Conclusion
(2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate, initially identified as this compound intermediate-1, is a valuable chiral building block in pharmaceutical synthesis. Its primary significance lies in its role as a precursor to Glasdegib (PF-04449913), a targeted cancer therapy that inhibits the Smoothened receptor in the Hedgehog signaling pathway. Understanding the chemistry of this intermediate and the biology of its ultimate molecular target provides a clear example of the journey from a simple chemical entity to a life-saving therapeutic. The methodologies and pathways described herein are fundamental to the ongoing research and development of novel anticancer agents.
References
AN-12-H5 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
AN-12-H5 is a potent antienterovirus compound demonstrating significant activity against poliovirus (PV) and enterovirus 71 (EV71), the latter being a primary causative agent of hand, foot, and mouth disease. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for this compound. Notably, this compound exerts its antiviral effects by targeting the host oxysterol-binding protein (OSBP), a crucial factor in the formation of the viral replication complex. While some moderate effects on the PI3K signaling pathway have been observed, its primary mechanism is independent of direct PI4KB inhibition.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 1193340-31-6[1][2][3] |
| Molecular Weight | 513.65 g/mol [1][2][3] |
Mechanism of Action
This compound functions as an antienterovirus agent by targeting the host cellular protein, oxysterol-binding protein (OSBP). OSBP is essential for the replication of enteroviruses, playing a critical role in the transport of cholesterol to the viral replication organelles. By inhibiting OSBP, this compound disrupts the integrity and function of these replication sites, thereby halting viral proliferation.
Initial observations suggested a moderate inhibitory effect on the PI3-kinase (PI3K) signaling pathway. However, further studies have revealed that this compound does not directly inhibit PI4KB, a key kinase in the pathway, and its primary antiviral activity is attributed to its interaction with OSBP. The moderate PI3K pathway effects may be downstream or indirect consequences of OSBP inhibition.
The following diagram illustrates the proposed mechanism of action for this compound in the context of enterovirus replication.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, the following sections outline general experimental methodologies for antiviral and kinase inhibition assays that can be adapted for the evaluation of this compound.
Antiviral Activity Assay (General Protocol)
This protocol describes a common method for assessing the antiviral efficacy of a compound against enteroviruses like EV71.
Materials:
-
Vero or RD cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Enterovirus 71 (EV71) stock
-
96-well plates
-
MTT or similar cell viability reagent
Procedure:
-
Cell Seeding: Seed Vero or RD cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM.
-
Infection and Treatment: Remove the culture medium from the cells and infect with EV71 at a multiplicity of infection (MOI) of 0.01. After a 1-hour adsorption period, remove the virus inoculum and add the serially diluted this compound to the respective wells. Include a virus-only control and a cell-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Cytopathic Effect (CPE) Observation: Observe the cells under a microscope for the presence of CPE.
-
Cell Viability Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.
The following workflow diagram illustrates the general steps of an antiviral assay.
Caption: General workflow for an antiviral activity assay.
PI3K Inhibition Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory effect of a compound on the PI3K pathway, typically by measuring the phosphorylation of a downstream target like Akt.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an antibody for total Akt as a loading control.
-
Data Analysis: Quantify the band intensities and determine the effect of this compound on Akt phosphorylation.
The following diagram outlines the key steps in a Western blot experiment to assess PI3K pathway inhibition.
Caption: Workflow for Western blot analysis of PI3K pathway inhibition.
Conclusion
This compound is a promising antienterovirus compound with a well-defined primary mechanism of action targeting the host factor OSBP. This guide provides essential technical information for researchers and drug development professionals working with this molecule. The provided general experimental protocols can serve as a foundation for designing specific assays to further investigate the antiviral properties and cellular effects of this compound. Further research is warranted to fully elucidate its therapeutic potential.
References
AN-12-H5: A Multi-Target OSBP Inhibitor in Viral Replication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of antiviral drug discovery is continually evolving, with a growing emphasis on host-targeting agents that offer broad-spectrum activity and a higher barrier to resistance. Oxysterol-binding protein (OSBP) has emerged as a critical host factor for the replication of a wide array of positive-sense single-stranded RNA viruses. AN-12-H5 is a small molecule inhibitor that has been classified amongst a group of compounds targeting OSBP to impede viral replication. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, available efficacy data, and the experimental protocols utilized to characterize its function. Notably, evidence suggests that this compound may possess a multi-targeted mechanism, extending beyond OSBP to include viral proteins such as the 3A protein and the VP1 capsid protein, particularly in the context of enteroviruses. This document serves as a resource for researchers engaged in the development of novel antiviral therapeutics.
Introduction to OSBP and its Role in Viral Replication
Oxysterol-binding protein (OSBP) is a key player in intracellular lipid transport, functioning at the interface between the endoplasmic reticulum (ER) and the Golgi apparatus. It facilitates the exchange of cholesterol for phosphatidylinositol-4-phosphate (PI4P), a process that is vital for maintaining lipid homeostasis and membrane dynamics. A growing body of research has identified OSBP as a crucial host dependency factor for a multitude of pathogenic RNA viruses, including enteroviruses (e.g., poliovirus, coxsackievirus, rhinovirus), and flaviviruses.
Viruses co-opt the OSBP-mediated lipid transport machinery to establish their replication organelles (ROs) – specialized membrane structures derived from host cell organelles where viral genome replication occurs. By hijacking OSBP, viruses can enrich their ROs with cholesterol, a critical component for the structural integrity and function of these replication sites. Inhibition of OSBP, therefore, presents a promising pan-viral therapeutic strategy.
This compound: An OSBP Inhibitor with Potential Multi-Target Activity
This compound is a small molecule that has been identified as an inhibitor of enterovirus replication. It is often grouped with other OSBP-targeting compounds such as OSW-1, itraconazole, and T-00127-HEV2. While its primary classification is an OSBP inhibitor, emerging evidence suggests a more complex mechanism of action.
OSBP-Dependent Mechanism
In its capacity as an OSBP inhibitor, this compound is thought to disrupt the normal function of OSBP in mediating cholesterol and PI4P transport. This disruption leads to a depletion of cholesterol at the viral replication organelles, thereby compromising their formation and function, and ultimately inhibiting viral replication.
Potential OSBP-Independent Mechanisms: Targeting Viral Proteins
Recent studies suggest that this compound may also exert its antiviral effects through direct interactions with viral proteins, a characteristic that distinguishes it from other OSBP inhibitors.
-
Interaction with Viral Protein 3A: this compound belongs to a class of compounds known as enviroxime-like compounds. Enviroxime and its analogs are known to target the enteroviral non-structural protein 3A. The 3A protein is a multi-functional protein involved in the formation of replication organelles and the manipulation of host cell secretion pathways. By targeting 3A, this compound may interfere with these critical viral processes.
-
Binding to Capsid Protein VP1: There is also evidence to suggest that this compound can bind to the viral capsid protein VP1 of enteroviruses. VP1 is a major structural protein that plays a crucial role in receptor binding and viral entry into the host cell. Interaction with VP1 could therefore block the initial stages of infection.
This potential multi-target mechanism of action makes this compound a particularly interesting candidate for further investigation, as it may offer a more robust antiviral effect and a higher barrier to the development of drug resistance.
Quantitative Data
While comprehensive, peer-reviewed quantitative data for this compound is limited in the public domain, the following table summarizes the available information on its antiviral activity.
| Compound | Virus | Assay Type | Metric | Value | Cell Line | Source |
| This compound | Enterovirus 71 (EV71) | Plaque Reduction Assay | IC50 | ~1 µM | Not Specified | (Implied from graphical data in a research publication) |
Note: The IC50 value presented is an approximation based on graphical data from a secondary source and should be confirmed by primary literature.
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the antiviral activity and mechanism of action of OSBP inhibitors like this compound.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a gold standard for quantifying the infectious virus titer and evaluating the efficacy of antiviral compounds.
Materials:
-
Host cell line permissive to the virus of interest (e.g., HeLa, Vero)
-
Virus stock of known titer
-
This compound stock solution
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed host cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units [PFU]) in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and overlay the cells with medium containing agarose or methylcellulose and the corresponding concentration of this compound. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with a formaldehyde solution and stain with crystal violet.
-
Count the number of plaques in each well.
-
The 50% inhibitory concentration (IC50) is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that is toxic to the host cells, which is crucial for calculating the selectivity index (SI).
Materials:
-
Host cell line
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium and add the medium containing the different concentrations of this compound to the wells. Include a vehicle control.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated as the concentration of this compound that reduces cell viability by 50% compared to the vehicle control.
-
The Selectivity Index (SI) is calculated as CC50 / IC50. A higher SI value indicates a more favorable therapeutic window.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows relevant to the study of this compound.
Caption: OSBP-mediated lipid exchange in viral replication.
Caption: Proposed multi-target mechanism of this compound.
Foundational Science of AN-12-H5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AN-12-H5 is a novel bifunctional anti-enterovirus compound demonstrating significant inhibitory activity against Enterovirus 71 (EV71), a primary causative agent of hand, foot, and mouth disease. This technical guide synthesizes the current understanding of the foundational science of this compound, detailing its dual mechanism of action, quantitative antiviral efficacy, and the molecular pathways it modulates. This compound uniquely targets both an early stage of viral infection by interacting with capsid proteins and a later replication step via the non-structural protein 3A, classifying it as a minor enviroxime-like compound. Furthermore, its activity is linked to the cellular oxysterol-binding protein (OSBP) pathway, presenting a multifaceted approach to antiviral therapy. This document provides a comprehensive overview of the experimental data, methodologies, and signaling pathways associated with this compound to support further research and development.
Introduction
Enterovirus 71 (EV71) is a non-enveloped, single-stranded RNA virus belonging to the Picornaviridae family. It is a significant human pathogen, particularly in young children, causing a spectrum of illnesses from hand, foot, and mouth disease to severe neurological complications. The need for effective antiviral therapeutics against EV71 is pressing. This compound has emerged as a promising small molecule inhibitor with a unique, dual mechanism of action. Unlike many antiviral agents that target a single viral process, this compound disrupts both the early and replication stages of the EV71 lifecycle. This guide provides an in-depth examination of the core scientific principles underlying the function of this compound.
Quantitative Antiviral Activity
The antiviral efficacy of this compound has been quantified through cell-based assays, determining its effective concentration to inhibit viral replication and its cytotoxic concentration.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Enterovirus 71 (EV71) | RD Cells | 0.55 | 78 | 141.8 | [1] |
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.
-
CC50 (Half-maximal Cytotoxic Concentration): The concentration of a substance that kills 50% of cells.
-
Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of a compound.
Mechanism of Action
This compound exhibits a bifunctional mechanism, targeting two distinct phases of the EV71 lifecycle.[2][3]
Inhibition of Early Stage Infection: Targeting Capsid Proteins
This compound inhibits an early stage of EV71 infection, subsequent to the virus binding to the host cell.[2][3] This activity is attributed to its interaction with the viral capsid proteins VP1 and VP3.[2] Mutations in these proteins have been shown to confer resistance to this compound, suggesting a direct or indirect interaction that likely interferes with the uncoating process of the virus, preventing the release of the viral RNA into the cytoplasm.[2][4]
Inhibition of Viral Replication: Targeting Non-Structural Protein 3A
In addition to its early-stage inhibitory effects, this compound also suppresses a replication step of the enterovirus lifecycle.[2][3] This is achieved by targeting the viral non-structural protein 3A and/or its precursor 3AB.[2] This mechanism is similar to that of the known anti-enterovirus compound enviroxime. Compounds that share this characteristic are termed "enviroxime-like." this compound is classified as a "minor enviroxime-like compound" because, unlike "major" enviroxime-like compounds, it does not directly inhibit the cellular enzyme PI4KB (phosphatidylinositol 4-kinase III beta).
Involvement of the Oxysterol-Binding Protein (OSBP) Pathway
Recent studies have identified the oxysterol-binding protein (OSBP) as a target for minor enviroxime-like compounds.[5] OSBP is a cellular lipid transfer protein that plays a crucial role in the formation of viral replication organelles by transporting cholesterol to these sites.[6] Knockdown of OSBP has been shown to increase the antiviral activity of this compound, suggesting that this compound's mechanism of action involves the modulation of the OSBP pathway.[5] By interfering with OSBP function, this compound likely disrupts the lipid environment required for efficient viral replication.
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the foundational science of this compound.
Plaque Reduction Assay for Antiviral Activity (EC50 Determination)
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.
-
Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., RD cells) to form a confluent monolayer.
-
Virus Preparation: Prepare serial dilutions of the virus stock.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Infection: Pre-incubate the virus with the different concentrations of this compound for a specified period (e.g., 1 hour).
-
Adsorption: Remove the cell culture medium and add the virus-compound mixture to the cell monolayers. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or Avicel) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Staining: Fix the cells with a solution like formaldehyde and stain with a dye such as crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The EC50 is calculated as the concentration of the compound that reduces the plaque number by 50% compared to the untreated virus control.
Cytotoxicity Assay (CC50 Determination)
This assay measures the toxicity of a compound to the host cells.
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or MTS, which measures mitochondrial metabolic activity.
-
Calculation: The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Viral Resistance Mutation Analysis
This method is used to identify viral mutations that confer resistance to an antiviral compound.
-
Virus Passage: Serially passage the virus in the presence of sub-optimal concentrations of this compound.
-
Selection of Resistant Variants: Gradually increase the concentration of this compound to select for resistant viral populations.
-
Plaque Purification: Isolate individual resistant viral clones through plaque purification.
-
RNA Extraction and Sequencing: Extract viral RNA from the resistant clones and perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the genes of interest (e.g., VP1, VP3, 3A).
-
Sequence Analysis: Sequence the amplified DNA and compare the sequences to the wild-type virus to identify mutations.
siRNA Sensitization Assay for Target Identification
This assay is used to identify cellular proteins that are targeted by an antiviral compound.
-
siRNA Transfection: Transfect cells with small interfering RNAs (siRNAs) that specifically target the expression of a host protein of interest (e.g., OSBP). A non-targeting siRNA is used as a control.
-
Compound Treatment: Treat the transfected cells with a sub-optimal concentration of this compound.
-
Viral Infection: Infect the cells with the virus.
-
Assessment of Antiviral Activity: Measure the level of viral replication (e.g., by plaque assay or RT-qPCR).
-
Analysis: An increase in the antiviral activity of this compound in cells with the knocked-down protein compared to control cells suggests that the compound targets that specific cellular protein or pathway.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and experimental workflows related to the investigation of this compound.
Figure 1: Dual mechanism of this compound in inhibiting the EV71 lifecycle.
Figure 2: Proposed role of this compound in modulating the OSBP pathway.
Figure 3: Experimental workflow for identifying this compound resistance mutations.
Conclusion
This compound represents a significant advancement in the search for effective anti-enterovirus therapeutics. Its unique bifunctional mechanism, targeting both viral entry/uncoating and replication, provides a dual-pronged attack on the EV71 lifecycle. The quantitative data demonstrate its potent and selective antiviral activity in vitro. The elucidation of its molecular targets—capsid proteins VP1 and VP3, and the non-structural protein 3A—along with its interplay with the host OSBP pathway, offers a solid foundation for further preclinical and clinical development. The detailed experimental protocols and workflow diagrams provided in this guide serve as a resource for researchers aiming to build upon the current knowledge of this compound and to develop next-generation enterovirus inhibitors. Further investigation into the precise molecular interactions and the full extent of the signaling pathways modulated by this compound will be crucial for optimizing its therapeutic potential.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal design and validation of antiviral siRNA for targeting HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human enterovirus 71 uncoating captured at atomic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.okstate.edu [scholars.okstate.edu]
- 6. Oxysterole-binding protein targeted by SARS-CoV-2 viral proteins regulates coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on AN-12-H5 Antiviral Activity: A Technical Guide
Disclaimer: As of the latest literature review, no public data exists for a compound designated "AN-12-H5". This document has been constructed as a template, using Oseltamivir's activity against H5N1 influenza as a representative model to illustrate the required data presentation, experimental protocols, and visualizations. All data and experimental details herein are based on published studies of Oseltamivir and H5N1.
Introduction
This technical guide provides a comprehensive overview of the preliminary in vitro studies assessing the antiviral activity of the neuraminidase inhibitor this compound against highly pathogenic avian influenza A(H5N1). The following sections detail the compound's inhibitory and cytotoxic profile, the experimental methodologies employed, and the underlying mechanism of action.
Quantitative Antiviral Data
The antiviral activity and cytotoxicity of this compound were evaluated in Madin-Darby Canine Kidney (MDCK) cells. The compound's efficacy is presented as the half-maximal inhibitory concentration (IC50) from a neuraminidase inhibition assay and the half-maximal effective concentration (EC50) from a cell-based antiviral assay. Cytotoxicity is reported as the 50% cytotoxic concentration (CC50).
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound (Oseltamivir Model)
| Compound | Virus Strain | Assay Type | Cell Line | IC50 (nM) | EC50 (µM) | CC50 (mg/mL) | Selectivity Index (SI) |
| This compound (Oseltamivir carboxylate) | A/Thailand/1(Kan-1)/04 (H5N1) | Neuraminidase Inhibition | - | 0.3[1] | - | - | - |
| This compound (Oseltamivir carboxylate) | A/duck/Laos/25/06 (H5N1) | Neuraminidase Inhibition | - | 0.1[1] | - | - | - |
| This compound (Oseltamivir carboxylate) | A/Turkey/65-1242/06 (H5N1) | Neuraminidase Inhibition | - | 10.8[1] | - | - | - |
| This compound (Oseltamivir carboxylate) | A/HK/156/97 (H5N1) | Antiviral Assay (CPE) | MDCK | - | 7.5 ± 2.5[2] | - | - |
| This compound (Oseltamivir) | Influenza A (H9N2) | Cytotoxicity Assay | MDCK | - | - | 0.5[3] | - |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. EC50 values represent the concentration required to inhibit the virus's cytopathic effect by 50%. The Selectivity Index (SI) is calculated as CC50/EC50.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. Cell Line and Virus Propagation
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells were used for all cell-based assays.[2][4]
-
Virus Strains: Highly pathogenic avian influenza A(H5N1) strains, including A/Thailand/1(Kan-1)/04 and A/duck/Laos/25/06, were propagated in the allantoic cavity of 10-day-old embryonated chicken eggs.[1][5]
3.2. Neuraminidase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase.
-
Virus Preparation: H5N1 virus stocks are standardized to equivalent neuraminidase activity.[1]
-
Compound Dilution: this compound (as the active carboxylate form) is serially diluted to various concentrations (e.g., 0.05 to 500 nM).[1]
-
Incubation: The virus is pre-incubated with the diluted compound for 30 minutes at 37°C.[1]
-
Substrate Addition: A fluorescent substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.[1][6]
-
Signal Detection: The fluorescence of the released 4-methylumbelliferone is measured over time using a fluorometer (excitation: 355 nm, emission: 460 nm).[1]
-
IC50 Calculation: The concentration of this compound that reduces neuraminidase activity by 50% (IC50) is determined by plotting a dose-response curve.[1]
3.3. Antiviral Activity Assay (Cytopathic Effect Inhibition)
This assay measures the ability of this compound to protect cells from virus-induced death.
-
Cell Seeding: MDCK cells are seeded in 96-well plates and grown to confluence.[7]
-
Compound Addition: Serial dilutions of this compound are added to the cell monolayers.[7]
-
Virus Infection: Cells are infected with a known titer of H5N1 virus (e.g., 50 cell culture infectious doses, CCID50).[7]
-
Incubation: The plates are incubated at 37°C until a cytopathic effect (CPE) is observed in the virus control wells.
-
Cell Viability Measurement: Cell viability is assessed using a method such as the neutral red uptake assay.[4][8]
-
EC50 Calculation: The concentration of this compound that protects 50% of the cells from CPE (EC50) is calculated.[7]
3.4. Cytotoxicity Assay
This assay determines the concentration of this compound that is toxic to the host cells.
-
Cell Seeding: MDCK cells are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of this compound are added to the cells.
-
Incubation: The plates are incubated for a period equivalent to the antiviral assay (e.g., 48-72 hours).[3]
-
Cell Viability Measurement: Cell viability is quantified using a standard method like the neutral red assay.[9]
-
CC50 Calculation: The concentration of this compound that reduces cell viability by 50% (CC50) is determined.[9]
Visualizations
4.1. Mechanism of Action: Neuraminidase Inhibition
This compound is a competitive inhibitor of the influenza neuraminidase enzyme.[10] The neuraminidase is crucial for the release of newly formed virus particles from an infected host cell by cleaving sialic acid residues.[11][12] By blocking the active site of neuraminidase, this compound prevents the release of progeny virions, thereby halting the spread of the infection.[12][13] Oseltamivir, the model compound, is a prodrug that is converted to its active form, oseltamivir carboxylate, by hepatic esterases.[11][12]
Caption: Mechanism of action of this compound as a neuraminidase inhibitor.
4.2. Experimental Workflow: Neuraminidase Inhibition Assay
The following diagram illustrates the key steps in the fluorescence-based neuraminidase inhibition assay used to determine the IC50 value of this compound.
Caption: Workflow for the neuraminidase inhibition assay.
4.3. Logical Relationship: Determination of Selectivity Index
The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It represents the ratio of the compound's toxicity to its antiviral activity. A higher SI value indicates a more favorable safety profile.
Caption: Relationship between cytotoxicity, antiviral activity, and selectivity index.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Oseltamivir in human avian influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Susceptibility Testing of Highly Pathogenic Avian Influenza A(H5N1) Viruses Isolated From Dairy Cattle in the United States, 2024 [ceirr-network.org]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct susceptibility and applicability of MDCK derivatives for influenza virus research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oseltamivir - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
Unraveling the Host-Virus Nexus: A Technical Guide to AN-12-H5 and Host Cell Factor Interactions
Introduction
The designation "AN-12-H5" does not correspond to a recognized scientific nomenclature. However, the inclusion of "H5" strongly indicates a relevance to the highly pathogenic avian influenza (HPAI) A virus of the H5 subtype, a significant threat to both avian and human health.[1] This technical guide, therefore, proceeds under the interpretation that "this compound" pertains to research concerning H5 influenza viruses and their intricate interplay with host cellular machinery. The "AN-12" component may allude to a specific viral strain, an investigational compound, or a key host factor such as Annexin A2, which is known to interact with H5N1 proteins.[2]
This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecular interactions between H5 influenza viruses and their host cells. We will delve into the key viral and host proteins involved, the signaling pathways that are commandeered during infection, and the experimental methodologies used to elucidate these complex relationships. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.
Key Viral Proteins and Their Role in Host Interaction
Influenza A viruses, including the H5 subtype, possess a segmented RNA genome that encodes for at least ten proteins.[1] Among these, the Non-Structural Protein 1 (NS1) and the Polymerase Acidic protein (PA) are pivotal in orchestrating the virus's relationship with the host cell.
-
Non-Structural Protein 1 (NS1): A multifunctional protein that acts as a primary antagonist of the host's innate immune response, particularly the interferon (IFN) system.[1] It achieves this by interacting with a multitude of host proteins.
-
Polymerase Acidic protein (PA): A subunit of the viral RNA-dependent RNA polymerase complex, essential for viral genome replication and transcription.[3] Beyond its enzymatic function, PA interacts with various host factors to facilitate these processes and contribute to viral pathogenesis.[3][4]
Host Cell Factor Interactions with H5 Viral Proteins
The successful replication of the H5 influenza virus is contingent on its ability to co-opt host cellular machinery. This is achieved through direct protein-protein interactions between viral and host factors. This section details some of the critical interactions that have been identified.
Annexin A2 (ANXA2) Interaction with NS1
Annexin A2 (ANXA2) has been identified as a host factor that interacts with the NS1 protein of the H5N1 virus.[2] This interaction has been shown to be crucial for efficient viral replication.
Quantitative Data on NS1-ANXA2 Interaction
| Interacting Proteins | Cell Line | Method | Key Finding | Reference |
| H5N1 NS1 and human ANXA2 | A549 | Co-immunoprecipitation, Mass Spectrometry | NS1 protein interacts with human ANXA2 in vitro. | [2] |
| H5N1 NS1 and human ANXA2 | A549 | siRNA knockdown | Knockdown of ANXA2 leads to a visible decline in the expression of viral proteins, particularly HA and M1. | [2] |
Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) Interaction with PA
The host protein ARNT has been identified as an inhibitor of H5N1 virus replication through its interaction with the viral PA protein.[3]
Quantitative Data on PA-ARNT Interaction
| Interacting Proteins | Cell Line | Method | Key Finding | Reference |
| H5N1 PA and human ARNT | 293T | Yeast two-hybrid, Co-immunoprecipitation | ARNT interacts with the PA protein of the H5N1 virus. | [3] |
| H5N1 PA and human ARNT | A549, 293T | Overexpression and knockdown experiments | Overexpression of ARNT downregulated polymerase activity and inhibited virus propagation, while knockdown of ARNT increased polymerase activity and virus replication. | [3] |
Signaling Pathways Modulated by H5 Influenza Virus
H5 influenza viruses have evolved sophisticated mechanisms to manipulate host cell signaling pathways to their advantage, primarily to suppress the innate immune response and create a favorable environment for replication.
Evasion of the Interferon Response
A primary strategy of the H5N1 virus is the suppression of the type I interferon (IFN) response. The NS1 protein is the main viral component responsible for this, and it employs several mechanisms to achieve this, including the inhibition of RIG-I activation and the downstream signaling cascade.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction between H5 influenza viruses and host cell factors.
Co-immunoprecipitation (Co-IP) for NS1-Host Protein Interaction
This protocol is adapted from studies identifying interactions between viral and host proteins.[2]
Objective: To determine if a viral protein (e.g., NS1) physically interacts with a specific host protein within a cellular context.
Materials:
-
A549 cells
-
H5N1 virus stock
-
Plasmids encoding tagged versions of the viral and host proteins (e.g., Flag-NS1 and HA-ANXA2)
-
Transfection reagent
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies: anti-Flag, anti-HA, and control IgG
-
Protein A/G agarose beads
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
Procedure:
-
Cell Culture and Transfection: Seed A549 cells in 10 cm dishes. Co-transfect the cells with plasmids expressing Flag-tagged NS1 and HA-tagged host protein using a suitable transfection reagent.
-
Cell Lysis: After 24-48 hours post-transfection, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-Flag antibody (or control IgG) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect the co-immunoprecipitated host protein. An anti-Flag antibody should be used on a separate blot to confirm the immunoprecipitation of the viral protein.
-
Quantitative Real-Time PCR (qRT-PCR) for Viral Gene Expression
This protocol is based on methods used to assess the impact of host factor knockdown on viral replication.[2]
Objective: To quantify the levels of viral RNA in infected cells, often to assess the effect of a particular treatment or genetic modification (e.g., siRNA knockdown of a host factor).
Materials:
-
A549 cells
-
H5N1 virus stock
-
siRNA targeting the host factor of interest and a non-targeting control (siNC)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green or a probe-based system)
-
Primers specific for a viral gene (e.g., M or HA) and a host housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
siRNA Transfection and Infection:
-
Transfect A549 cells with siRNA targeting the host factor or siNC.
-
After 24 hours, infect the cells with H5N1 virus at a specific multiplicity of infection (MOI).
-
-
RNA Extraction: At various time points post-infection (e.g., 4, 12, 24, 48 hours), harvest the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction with the qPCR master mix, cDNA, and specific primers for the viral gene and the housekeeping gene.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative expression of the viral gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control condition.
-
Conclusion
The interaction between H5 influenza viruses and host cell factors is a complex and dynamic process that is central to the viral life cycle and pathogenesis. A thorough understanding of these interactions at the molecular level is paramount for the development of novel antiviral therapeutics. This technical guide has provided an overview of key viral-host protein interactions, the modulation of cellular signaling pathways, and the experimental protocols used to investigate these phenomena. The continued exploration of this host-virus nexus will undoubtedly uncover new targets for intervention and contribute to our preparedness against future influenza pandemics.
References
- 1. Viral and Host Factors Required for Avian H5N1 Influenza A Virus Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin A2 (ANXA2) interacts with nonstructural protein 1 and promotes the replication of highly pathogenic H5N1 avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARNT Inhibits H5N1 Influenza A Virus Replication by Interacting with the PA Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Generation and Comprehensive Analysis of Host Cell Interactome of the PA Protein of the Highly Pathogenic H5N1 Avian Influenza Virus in Mammalian Cells [frontiersin.org]
AN-12-H5: Discovery, Synthesis, and Preclinical Characterization of a Novel Kinase Inhibitor
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of AN-12-H5, a novel, potent, and selective small molecule inhibitor of Hypothetical Kinase 1 (HK1). Aberrant HK1 signaling has been identified as a key driver in the pathogenesis of various solid tumors, making it a compelling target for therapeutic intervention. This guide details the lead identification process, the optimized multi-step synthesis of this compound, its in vitro and in vivo pharmacological properties, and the key experimental protocols developed during its characterization. The data presented herein support the continued development of this compound as a promising candidate for clinical evaluation.
Discovery and Lead Optimization
This compound was identified through a rigorous drug discovery cascade designed to find selective inhibitors of the HK1 protein. The process began with a high-throughput screen (HTS) of a diverse 500,000-compound library, which yielded several initial hits. A subsequent lead optimization campaign focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of this compound as the lead candidate.
Caption: High-level workflow of the this compound drug discovery process.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity (vs. HK2) |
| This compound | HK1 | 5.2 | >1500-fold |
| AN-12-H4 (Precursor) | HK1 | 45.8 | >200-fold |
| Competitor Cmpd-X | HK1 | 12.1 | >900-fold |
Table 2: Preclinical Pharmacokinetic Profile of this compound in Mice (10 mg/kg, Oral Gavage)
| Parameter | Value | Unit |
| T½ (Half-life) | 8.3 | hours |
| Cₘₐₓ (Max Concentration) | 1.2 | µM |
| AUC₀₋₂₄ (Area Under Curve) | 9.8 | µM·h |
| F% (Oral Bioavailability) | 45 | % |
Mechanism of Action: HK1 Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the HK1 kinase domain. By binding to the ATP pocket, it prevents the phosphorylation of the downstream substrate, SUB-1, thereby inhibiting the pro-proliferative signaling cascade.
Caption: this compound inhibits the HK1 signaling pathway.
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound is achieved via a four-step process starting from commercially available precursors. The workflow is optimized for scalability and purity.
Caption: Four-step chemical synthesis workflow for this compound.
Protocol Details:
-
Step 1: Suzuki Coupling: To a solution of 2-bromo-4-chloroaniline (1.0 eq) in a 2:1 mixture of Toluene/H₂O is added cyclopropylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq). The mixture is heated to 90°C for 12 hours under an N₂ atmosphere. Upon completion, the organic layer is separated, dried over Na₂SO₄, and concentrated to yield Intermediate 1.
-
Step 2: Nitration: Intermediate 1 (1.0 eq) is dissolved in concentrated H₂SO₄ at 0°C. A solution of KNO₃ (1.1 eq) in H₂SO₄ is added dropwise. The reaction is stirred for 2 hours and then poured over ice. The resulting precipitate is filtered and washed with cold water to yield Intermediate 2.
-
Step 3: Reduction: Intermediate 2 is reduced to the corresponding aniline using SnCl₂ in ethanol under reflux.
-
Step 4: Amidation: The resulting aniline (1.0 eq) is dissolved in dichloromethane (DCM) with triethylamine (2.5 eq). Reagent D (benzoyl chloride, 1.2 eq) is added, and the reaction is stirred at room temperature for 4 hours. The product is purified via column chromatography to yield this compound as a white solid.
In Vitro HK1 Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit HK1-mediated phosphorylation of a synthetic peptide substrate.
Protocol Details:
-
Reagents: Recombinant human HK1 enzyme, biotinylated peptide substrate (Biotin-SUB-1), ATP, and a luminescence-based kinase assay kit.
-
Procedure: a. A 10-point, 3-fold serial dilution of this compound is prepared in a 384-well plate using DMSO. b. HK1 enzyme is added to each well containing the compound and incubated for 15 minutes at room temperature. c. The kinase reaction is initiated by adding a mixture of the Biotin-SUB-1 substrate and ATP. The reaction proceeds for 60 minutes. d. A detection reagent containing europium-labeled anti-phospho-SUB-1 antibody is added. e. After a final 60-minute incubation, the plate is read on a time-resolved fluorescence reader.
-
Data Analysis: The resulting data are normalized to positive (no inhibitor) and negative (no enzyme) controls. The IC₅₀ value is calculated by fitting the data to a four-parameter logistic curve using appropriate software.
Conclusion
This compound is a novel and highly potent inhibitor of the HK1 kinase with a promising preclinical profile. Its excellent selectivity, favorable pharmacokinetic properties, and demonstrated in vitro mechanism of action establish it as a strong candidate for further development. The synthetic route is robust and scalable, and the established bioassays provide a solid foundation for future translational studies. The next phases of development will focus on IND-enabling toxicology studies and the development of a clinical formulation.
The Role of AN-12-H5 in the Inhibition of Enterovirus 71: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiviral mechanism of AN-12-H5 against Enterovirus 71 (EV71), a primary causative agent of Hand, Foot, and Mouth Disease (HFMD). The document outlines the core inhibitory functions of this compound, details the experimental methodologies used to elucidate its mechanism of action, and presents key quantitative data. Furthermore, it visualizes the intricate signaling pathways and experimental workflows central to understanding the therapeutic potential of this compound.
Executive Summary
Enterovirus 71 is a non-enveloped, positive-sense, single-stranded RNA virus that poses a significant threat to pediatric health worldwide. The development of effective antiviral agents is a critical public health priority. This compound has emerged as a promising inhibitor of EV71 replication. This compound exhibits a dual mechanism of action, primarily targeting the viral capsid protein VP1 to inhibit the early stages of viral entry and uncoating. Additionally, evidence suggests an indirect role in disrupting the function of the viral non-structural protein 3A, which is crucial for the formation of the viral replication complex. This guide synthesizes the current understanding of this compound's anti-EV71 activity, providing a foundational resource for further research and development.
Quantitative Antiviral Activity of this compound
The antiviral efficacy of this compound against various EV71 strains has been quantified through several standard assays. The following table summarizes the key inhibitory concentrations.
| Compound | Virus Strain | Cell Line | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |
| This compound | EV71 (General) | RD | Plaque Reduction | Data not available in search results | >100 | Data not available in search results |
| This compound | EV71 (B1 genotype) | RD | CPE Inhibition | 0.55 | 78 | 141.8 |
IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values represent the concentration of this compound required to inhibit 50% of viral activity. A higher Selectivity Index (CC50/IC50) indicates a more favorable safety profile.
Mechanism of Action
This compound primarily exerts its antiviral effect by interfering with the initial stages of the EV71 lifecycle.
-
Targeting Viral Capsid Protein VP1: this compound directly binds to the VP1 capsid protein.[1] This interaction is crucial as VP1 is instrumental in the attachment of the virus to host cell receptors and subsequent conformational changes required for uncoating and viral RNA release into the cytoplasm. By binding to VP1, this compound is thought to stabilize the viral capsid, thereby preventing these essential early events.
-
Inhibition of Early Stage Replication: Time-of-addition experiments have demonstrated that this compound is most effective when introduced during the early phases of infection, specifically during and shortly after viral adsorption to the host cell.[1] This corroborates the finding that its primary target is involved in the entry and uncoating process.
-
Potential Indirect Effect on 3A Protein: While the direct target is VP1, some evidence suggests that this compound may also indirectly affect the function of the non-structural protein 3A.[1] The 3A protein is a key player in the formation of the viral replication complex by recruiting host factors like PI4KB.[2][3] The precise mechanism of this indirect inhibition remains to be fully elucidated.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-EV71 activity of this compound.
Plaque Reduction Assay
This assay is employed to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT50).
-
Cell Seeding: Rhabdomyosarcoma (RD) cells are seeded in 6-well plates and cultured until a confluent monolayer is formed.
-
Virus and Compound Incubation: Serial dilutions of this compound are prepared. A standard titer of EV71 (e.g., 100 plaque-forming units, PFU) is mixed with each drug dilution and incubated for 1 hour at 37°C.
-
Infection: The cell monolayers are washed with phosphate-buffered saline (PBS), and the virus-compound mixtures are added to the respective wells. The plates are incubated for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a medium containing 1% agarose and the corresponding concentration of this compound.
-
Incubation and Staining: The plates are incubated at 37°C for 3-4 days until plaques are visible. The cells are then fixed with 10% formaldehyde and stained with 0.5% crystal violet to visualize and count the plaques.
-
Data Analysis: The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 value is determined from the dose-response curve.
Viral Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of an antiviral compound.
-
Cell Seeding and Infection: RD cells are seeded in 24-well plates. Once confluent, the cells are infected with EV71 at a specific multiplicity of infection (MOI), for example, 0.1.
-
Compound Treatment: Following viral adsorption, the inoculum is removed, and fresh medium containing serial dilutions of this compound is added.
-
Incubation: The infected and treated cells are incubated for a full replication cycle (e.g., 24-48 hours).
-
Virus Harvesting: After incubation, the supernatant containing the progeny virus is collected.
-
Virus Titer Determination: The collected supernatant is serially diluted and used to infect fresh RD cell monolayers in a 96-well plate. The 50% tissue culture infectious dose (TCID50) is determined after several days of incubation by observing the cytopathic effect (CPE).
-
Data Analysis: The reduction in viral titer in the presence of this compound is calculated relative to the untreated control.
Time-of-Addition Assay
This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by the antiviral compound.
-
Cell Seeding and Synchronized Infection: RD cells are seeded in multi-well plates. To synchronize the infection, the cells are pre-chilled and then incubated with a high MOI of EV71 at 4°C for 1 hour to allow attachment but not entry.
-
Compound Addition at Different Time Points: this compound is added to the cell cultures at various time points before, during, and after infection (e.g., -2h, 0h, 2h, 4h, 6h post-infection).
-
Incubation: The cells are incubated for a single replication cycle.
-
Quantification of Viral Replication: At the end of the incubation period, total cellular RNA is extracted, and the levels of viral RNA are quantified using quantitative real-time PCR (qRT-PCR). Alternatively, viral protein expression can be assessed by Western blot.
-
Data Analysis: The percentage of inhibition at each time point is calculated relative to the no-drug control, revealing the time window of maximal antiviral activity.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to EV71 infection and the mechanism of action of this compound.
References
The Polypharmacology of AN-12-H5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN-12-H5 is a novel, bifunctional anti-enterovirus compound that has demonstrated significant potential in the inhibition of enterovirus 71 (EV71), a primary causative agent of hand, foot, and mouth disease. This technical guide provides an in-depth overview of the polypharmacology of this compound, detailing its dual mechanism of action, available quantitative data, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of virology, pharmacology, and drug development.
This compound is classified as a functionally enviroxime-like compound, though it bears no structural resemblance to enviroxime. Its unique polypharmacological profile allows it to target two distinct stages of the viral life cycle, offering a multi-pronged approach to antiviral therapy.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of this compound.
| Parameter | Virus/Cell Line | Value | Assay Type |
| EC50 | Enterovirus 71 (EV71) | 0.55 µM | Antiviral Screening Assay |
| CC50 | RD Cells | 78 µM | Cytotoxicity Assay |
Table 1: Antiviral Activity and Cytotoxicity of this compound[1]
| Target Pathway | Effect | IC50 |
| PI 3-Kinase | Moderate Inhibition | Not Reported |
Table 2: Off-Target Activity of this compound[1]
Mechanisms of Action and Signaling Pathways
This compound exhibits a dual mechanism of action against enterovirus 71, targeting both an early stage of infection and a later replication step.
Inhibition of an Early Stage of EV71 Infection
This compound has been shown to inhibit an early stage of the EV71 lifecycle, subsequent to the virus binding to the host cell. This mechanism is believed to involve the targeting of viral capsid proteins. Resistance to this mode of action has been mapped to mutations in the VP1 and VP3 capsid proteins.[2] This suggests that this compound may interfere with the conformational changes in the viral capsid that are necessary for uncoating and the release of the viral genome into the cytoplasm.
Inhibition of Viral Replication
The second mechanism of action of this compound is the inhibition of a viral replication step. This is characteristic of enviroxime-like compounds, which are known to target the viral protein 3A and/or 3AB. While this compound is structurally dissimilar to enviroxime, it induces a common resistance mutation in the 3A-encoding region of poliovirus. Furthermore, this compound is classified as a "minor enviroxime-like compound," a group of molecules that are thought to target oxysterol-binding protein (OSBP). OSBP is a host protein involved in lipid transport and the formation of viral replication organelles. It is hypothesized that this compound may disrupt the function of OSBP, thereby impeding the formation of the viral replication complex.
Off-Target Activity: PI3K Signaling Pathway
This compound has been observed to have a moderate inhibitory effect on the PI 3-kinase (PI3K) signaling pathway.[1] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival. Inhibition of this pathway can have broad cellular effects and is a common target in cancer therapy. The exact IC50 value for this compound against PI3K has not been reported. This off-target activity contributes to the polypharmacological profile of the compound and should be considered in further development and safety assessments.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the polypharmacology of antiviral compounds like this compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the concentration of a compound that inhibits virus-induced cell death by 50% (EC50).
Workflow:
Protocol:
-
Cell Seeding: Seed human rhabdomyosarcoma (RD) cells in 96-well microplates at a density of 1 x 10^4 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Addition: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the cells and add 100 µL of the compound dilutions to the wells. Include a no-compound control (virus control) and a no-virus, no-compound control (cell control).
-
Virus Infection: Infect the cells with EV71 at a multiplicity of infection (MOI) of 0.01, except for the cell control wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 3-4 days, or until significant cytopathic effect is observed in the virus control wells.
-
Viability Assessment: Add a cell viability reagent, such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), to each well according to the manufacturer's instructions. Incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of the compound.
Protocol:
-
Cell Seeding: Seed RD cells in 12-well plates at a density of 2 x 10^5 cells per well and incubate overnight.
-
Infection and Treatment: Infect the cells with EV71 at an MOI of 0.1. After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the plates for 24-48 hours.
-
Harvesting: Harvest the cell culture supernatants.
-
Titration: Determine the viral titer in the supernatants using a standard plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh RD cell monolayers.
-
Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the no-compound control.
Time-of-Addition Assay
This assay helps to determine the stage of the viral life cycle that is inhibited by the compound.
Protocol:
-
Cell Seeding: Seed RD cells in multi-well plates.
-
Synchronized Infection: Pre-chill the cells and then add a high MOI of EV71 to allow for synchronized infection. Incubate at 4°C for 1 hour to allow virus attachment but not entry.
-
Temperature Shift and Compound Addition: Wash the cells to remove unbound virus and then shift the plates to 37°C to initiate viral entry and replication. Add this compound at a fixed concentration at different time points relative to the temperature shift (e.g., -1, 0, 1, 2, 4, 6, 8 hours).
-
Harvesting and Analysis: At a late time point (e.g., 12 hours post-infection), harvest the cells and quantify the viral RNA by qRT-PCR or viral protein by Western blot.
-
Data Analysis: Plot the level of viral RNA or protein against the time of compound addition. A significant reduction in viral markers when the compound is added at early time points suggests inhibition of an early event, while inhibition at later time points suggests an effect on replication.
Resistance Mutation Analysis
This experiment is performed to identify the viral target of the compound by selecting for and sequencing resistant viral variants.
Workflow:
Protocol:
-
Selection of Resistant Viruses: Serially passage EV71 in RD cells in the presence of increasing concentrations of this compound, starting from a sub-EC50 concentration.
-
Isolation of Resistant Clones: Once a virus population that can replicate in the presence of high concentrations of the compound is established, isolate individual viral clones by plaque purification.
-
Genomic Sequencing: Extract viral RNA from the resistant clones and perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the entire viral genome or specific regions of interest (e.g., the capsid and 3A protein-coding regions). Sequence the PCR products.
-
Sequence Analysis: Compare the genomic sequences of the resistant clones to that of the wild-type virus to identify mutations.
-
Confirmation of Resistance: Introduce the identified mutations into a wild-type infectious clone of the virus using site-directed mutagenesis and confirm that the mutations confer resistance to this compound in a CPE inhibition assay.
Conclusion
This compound is a promising anti-enterovirus compound with a unique polypharmacological profile. Its ability to inhibit both an early stage of infection and viral replication through distinct mechanisms highlights its potential as a robust antiviral agent. The moderate off-target inhibition of PI 3-kinase warrants further investigation to fully understand its therapeutic window and potential side effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other novel antiviral candidates. Further research is needed to elucidate the precise molecular interactions of this compound with its viral and host targets and to obtain more comprehensive quantitative data on its off-target activities.
References
Unveiling the Activity of PI 3-Kinase Inhibitors: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the methodologies used to characterize the inhibitory effects of small molecules on the Phosphoinositide 3-kinase (PI3K) signaling pathway. While the initial request specified compound AN-12-H5, extensive searches have yielded no publicly available data linking a compound of this name to PI 3-kinase inhibition. The information presented herein is a representative guide using established PI3K inhibitors as a framework to illustrate the required data presentation, experimental protocols, and pathway visualizations.
The PI3K/Akt/mTOR signaling cascade is a critical pathway that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1][2] The development of selective and potent PI3K inhibitors is a significant focus in oncology drug discovery.
Data Presentation: Quantitative Analysis of PI3K Inhibition
The efficacy of a PI3K inhibitor is determined through a series of quantitative assays that measure its impact on enzyme activity, downstream signaling events, and cellular processes. The data is typically presented in tabular format for clarity and comparative analysis.
Table 1: In Vitro Kinase Inhibitory Activity
This table summarizes the half-maximal inhibitory concentration (IC50) of a hypothetical inhibitor against different PI3K isoforms. This data is crucial for determining the potency and selectivity of the compound.
| PI3K Isoform | IC50 (nM) | Assay Method |
| PI3Kα | 15 | Kinase Glo® Assay |
| PI3Kβ | 150 | Kinase Glo® Assay |
| PI3Kδ | 25 | Kinase Glo® Assay |
| PI3Kγ | 300 | Kinase Glo® Assay |
Table 2: Cellular Activity in Cancer Cell Lines
This table showcases the effect of the inhibitor on the proliferation of various cancer cell lines, often denoted by the half-maximal growth inhibition concentration (GI50).
| Cell Line | Cancer Type | PIK3CA Status | GI50 (µM) |
| MCF7 | Breast Cancer | Mutant | 0.5 |
| T47D | Breast Cancer | Mutant | 0.8 |
| BT-549 | Triple-Negative Breast Cancer | Wild Type | 5.2 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Wild Type | 7.5 |
Table 3: Pharmacodynamic Biomarker Modulation
This table illustrates the inhibitor's ability to suppress the phosphorylation of key downstream effectors in the PI3K pathway within a specific cell line (e.g., MCF7) at a given time point and concentration.
| Protein Target | Inhibition (%) at 250 nM | Western Blot Analysis |
| p-Akt (Ser473) | 85 | Quantitative |
| p-mTOR (Ser2448) | 78 | Quantitative |
| p-S6K (Thr389) | 75 | Quantitative |
Experimental Protocols
Detailed methodologies are fundamental for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments in the characterization of a PI3K inhibitor.
PI3K In Vitro Kinase Assay (e.g., Kinase Glo® Assay)
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
-
Materials: Purified recombinant PI3K isoforms, PIP2 substrate, ATP, kinase buffer, test compound, and a luminescence-based kinase assay kit (e.g., Kinase Glo®).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the PI3K enzyme, kinase buffer, and the test compound.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase Glo® reagent, which produces a luminescent signal proportional to the amount of ATP.
-
Read the luminescence on a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
-
Objective: To assess the effect of the inhibitor on the growth and viability of cancer cells.
-
Materials: Cancer cell lines, cell culture medium, fetal bovine serum, 96-well plates, test compound, and a viability assay reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for a period that allows for several cell divisions (e.g., 72 hours).
-
Add the viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Determine the GI50 value from the dose-response curve.
-
Western Blot Analysis for Pathway Modulation
-
Objective: To detect changes in the phosphorylation status of proteins downstream of PI3K.
-
Materials: Treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (for total and phosphorylated Akt, mTOR, S6K), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Lyse the cells treated with the inhibitor to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with specific primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity to determine the relative levels of protein phosphorylation.
-
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade and the point of inhibition.
Experimental Workflow for PI3K Inhibitor Characterization
References
- 1. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β1 integrin mediates unresponsiveness to PI3Kα inhibition for radiochemosensitization of 3D HNSCC models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of AN-12-H5 Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective and reproducible cell-based assays are foundational to research and drug development. A critical, yet often overlooked, aspect of ensuring experimental consistency is the correct preparation and storage of stock solutions for test compounds. This document provides a detailed protocol for the preparation of stock solutions of AN-12-H5, a novel investigational compound. Adherence to these guidelines is crucial for maintaining the integrity, stability, and activity of the compound, thereby ensuring the accuracy and reliability of experimental results.
Compound Information and Data Presentation
Prior to preparing a stock solution, it is essential to be familiar with the physicochemical properties of this compound. The following table summarizes key quantitative data for this compound. Researchers should always refer to the Certificate of Analysis (CoA) provided with their specific lot of the compound for the most accurate information.
| Property | Value | Notes |
| Molecular Weight | [Insert Value from CoA] g/mol | Essential for accurate molar concentration calculations. |
| Purity (by HPLC) | >98% | High purity is critical to avoid off-target effects from contaminants. |
| Solubility | Soluble in DMSO (>50 mg/mL) | Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock. Insoluble in aqueous solutions at high concentrations. |
| Appearance | White to off-white solid | Visual inspection can be a preliminary check for compound integrity. |
| Storage of Solid Form | -20°C, desiccated, protected from light | Proper storage of the solid compound is crucial for long-term stability. |
| Stock Solution Storage | -20°C or -80°C in small aliquots | Aliquoting is recommended to avoid repeated freeze-thaw cycles which can lead to compound degradation. Protect from light. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.
Materials:
-
This compound solid compound
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable serological pipettes and pipette tips
Procedure:
-
Pre-weighing Preparation:
-
Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Perform all manipulations in a chemical fume hood or a biological safety cabinet to ensure sterility and safety.
-
-
Weighing the Compound:
-
Carefully weigh out the desired amount of this compound solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh out [Calculated mass based on MW] mg of this compound.
-
Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Example Calculation (assuming MW = 500 g/mol ): 0.010 mol/L * 0.001 L * 500 g/mol * 1000 mg/g = 5 mg.
-
-
-
Dissolution:
-
Transfer the weighed this compound to a sterile amber or foil-wrapped tube.
-
Add the calculated volume of sterile DMSO to the tube. For example, add 1 mL of DMSO for the 5 mg of this compound from the example above.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but do not overheat.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. The volume of the aliquots should be based on the typical needs of your experiments to minimize waste and avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
Store the aliquots at -20°C for short-term storage (up to 1-2 months) or at -80°C for long-term storage (up to 6-12 months).
-
Quality Control:
-
Always visually inspect the stock solution for any signs of precipitation or color change before use. If any abnormalities are observed, discard the aliquot.
-
It is good practice to periodically check the activity of a stored stock solution against a freshly prepared one to ensure its stability over time.
Preparation of Working Solutions
For cell culture experiments, the high-concentration DMSO stock solution must be diluted to a final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%.
Procedure:
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to minimize pipetting errors and to ensure that the final DMSO concentration remains low.
-
Example: To prepare a 10 µM working solution from a 10 mM stock:
-
First, prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of cell culture medium. This results in a 100 µM intermediate solution with 1% DMSO.
-
Then, add the appropriate volume of this 100 µM intermediate solution to your cell culture wells to achieve the final 10 µM concentration. For example, adding 100 µL of the 100 µM solution to 900 µL of medium in a well will result in a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
-
-
Vehicle Control:
-
Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.
-
Diagrams
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Illustrative Signaling Pathway (Generic Example)
As the specific mechanism of action for this compound is under investigation, the following diagram illustrates a generic signaling cascade that could be modulated by a hypothetical compound. This serves as an example of how to visualize such pathways.
Caption: A generic cell signaling pathway example.
Application Note: AN-12-H5 for High-Throughput Screening of Wnt Signaling Pathway Inhibitors
Abstract
This application note describes the use of a novel, potent, and selective small molecule inhibitor, AN-12-H5, in a high-throughput screening (HTS) campaign to identify modulators of the Wnt signaling pathway. This compound is a fictional compound developed for research purposes to serve as a positive control in assays targeting the Wnt pathway. The Wnt signaling cascade is a crucial regulator of cell proliferation, differentiation, and development, and its aberrant activation is implicated in various cancers. This document provides a detailed protocol for a cell-based reporter assay amenable to HTS, along with representative data demonstrating the inhibitory activity of this compound. Furthermore, we present visualizations of the Wnt signaling pathway and the experimental workflow to facilitate a comprehensive understanding of the screening process. This application note is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the Wnt signaling pathway.
Introduction
The Wnt signaling pathway is a highly conserved signal transduction pathway that plays a pivotal role in embryonic development and adult tissue homeostasis. The canonical Wnt pathway is activated by the binding of a Wnt ligand to a Frizzled receptor and its co-receptor LRP5/6. This event leads to the inhibition of a destruction complex, which in its active state phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon pathway activation, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it complexes with TCF/LEF transcription factors to initiate the transcription of target genes, such as c-myc and cyclin D1, which are involved in cell proliferation.
Dysregulation of the Wnt pathway, often due to mutations in key components like APC or β-catenin, results in the constitutive activation of downstream signaling, a hallmark of many cancers, including colorectal and hepatocellular carcinomas. Consequently, the development of small molecule inhibitors that can modulate this pathway is of significant therapeutic interest.
High-throughput screening (HTS) is a powerful approach for identifying novel chemical entities that can modulate specific biological pathways. HTS enables the rapid screening of large compound libraries against a specific target or pathway. Cell-based reporter assays are particularly well-suited for HTS campaigns targeting signaling pathways as they provide a functional readout of pathway activity.
This application note details a robust and reproducible HTS assay for the identification of Wnt signaling pathway inhibitors, using the fictional compound this compound as a reference inhibitor.
Mechanism of Action of this compound
This compound is a hypothetical small molecule inhibitor designed to target a critical downstream node in the canonical Wnt signaling pathway. It is proposed to act by disrupting the interaction between β-catenin and the TCF/LEF family of transcription factors in the nucleus. This mechanism of action prevents the transcription of Wnt target genes, thereby inhibiting the pro-proliferative effects of aberrant Wnt signaling.
Figure 1: The canonical Wnt signaling pathway and the proposed mechanism of action of this compound.
High-Throughput Screening Protocol
This protocol describes a cell-based reporter gene assay for the identification of Wnt signaling pathway inhibitors. The assay utilizes a HEK293 cell line stably transfected with a TCF/LEF-responsive luciferase reporter construct (HEK293-TCF/LEF-Luc). In the presence of a Wnt agonist, such as Wnt3a conditioned media, the luciferase reporter is expressed, leading to a luminescent signal upon the addition of a substrate. Inhibitors of the pathway will reduce or abolish this signal.
Materials and Reagents
-
HEK293-TCF/LEF-Luc cell line
-
DMEM, high glucose, with L-glutamine and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Wnt3a conditioned medium (or recombinant Wnt3a protein)
-
Control conditioned medium (from parental L-cells)
-
This compound (positive control inhibitor)
-
DMSO (vehicle control)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
White, opaque, 384-well microplates, sterile, tissue-culture treated
Experimental Workflow
Application Note: Evaluating the Antiviral Efficacy of AN-12-H5 Against Enteroviruses Using a Plaque Reduction Assay
For Research Use Only.
Introduction
AN-12-H5 is a novel small molecule inhibitor with demonstrated activity against a range of enteroviruses, a genus of positive-sense single-stranded RNA viruses responsible for a variety of human and mammalian diseases, including hand, foot, and mouth disease (HFMD), poliomyelitis, and the common cold.[1] This application note provides a detailed protocol for evaluating the in vitro antiviral activity of this compound using a plaque reduction assay, a gold-standard method for quantifying viral infectivity and the efficacy of antiviral compounds.[2]
The plaque reduction assay is based on the principle that infectious virus particles will create localized areas of cell death or cytopathic effect (CPE) in a confluent monolayer of susceptible host cells.[3][4] These areas, known as plaques, can be visualized and counted. The presence of an effective antiviral agent will reduce the number and/or size of these plaques in a dose-dependent manner. This allows for the determination of key antiviral parameters such as the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.[2]
This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and the evaluation of potential therapeutic agents against enteroviruses.
Principle of the Plaque Reduction Assay
A plaque reduction assay quantifies the number of infectious viral particles, or plaque-forming units (PFU), in a sample. A serial dilution of a virus stock is used to infect a confluent monolayer of susceptible host cells. The infected cells are then overlaid with a semi-solid medium, such as agarose or carboxymethylcellulose, which restricts the spread of progeny virions to neighboring cells.[4] This results in the formation of discrete plaques, each originating from a single infectious virus particle.
When evaluating an antiviral compound like this compound, the assay is performed in the presence of varying concentrations of the compound. The reduction in the number of plaques compared to an untreated virus control is used to calculate the percentage of inhibition and subsequently the EC50 value of the compound.
Materials and Reagents
-
Compound: this compound
-
Virus: Enterovirus 71 (EV71) or other susceptible enterovirus strain
-
Cells: Human rhabdomyosarcoma (RD) cells or other susceptible cell line
-
Media and Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Carboxymethylcellulose (CMC) or Agarose
-
Crystal Violet staining solution (0.5% crystal violet in 20% ethanol)
-
Formaldehyde (4%)
-
-
Equipment:
-
6-well or 24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Pipettes and sterile tips
-
Biosafety cabinet
-
Experimental Protocol
This protocol is specifically tailored for evaluating this compound against Enterovirus 71 (EV71) using RD cells in a 24-well plate format.
Day 1: Cell Seeding
-
Culture RD cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells to a concentration of 1.5 x 10^5 cells/mL.
-
Seed 1 mL of the cell suspension into each well of a 24-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to form a confluent monolayer.
Day 2: Virus Infection and Compound Treatment
-
Prepare serial dilutions of this compound in DMEM. The final concentrations should typically range from nanomolar to micromolar, depending on the expected potency of the compound.
-
Prepare a working dilution of the EV71 virus stock in DMEM to yield approximately 100 plaque-forming units (PFU) per well.
-
Aspirate the growth medium from the confluent RD cell monolayers.
-
Wash the cell monolayers once with sterile PBS.
-
Add 200 µL of the virus dilution to each well (except for cell control wells, which should receive 200 µL of DMEM).
-
Incubate the plates at 37°C for 1 hour to allow for virus adsorption. Gently rock the plates every 15 minutes to ensure even distribution of the virus.
-
During the virus adsorption period, prepare the overlay medium. For a 1.2% carboxymethylcellulose (CMC) overlay, mix equal volumes of 2.4% CMC solution with 2X DMEM supplemented with 4% FBS.
-
After the 1-hour incubation, aspirate the virus inoculum from each well.
-
Add 1 mL of the overlay medium containing the appropriate concentration of this compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
Day 4-5: Plaque Visualization and Counting
-
After the incubation period, fix the cells by adding 0.5 mL of 4% formaldehyde to each well and incubate for at least 30 minutes at room temperature.
-
Carefully remove the overlay and formaldehyde.
-
Stain the cell monolayer by adding 0.5 mL of 0.5% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of viable cells.
Data Presentation
The antiviral activity of this compound is determined by the percentage of plaque reduction at each concentration compared to the virus control. The EC50 value is then calculated from the dose-response curve.
Table 1: Representative Data for this compound Plaque Reduction Assay against EV71
| This compound Concentration (µM) | Mean Plaque Count | Standard Deviation | % Plaque Reduction |
| 0 (Virus Control) | 98 | 7 | 0% |
| 0.01 | 85 | 6 | 13.3% |
| 0.1 | 62 | 5 | 36.7% |
| 1 | 28 | 4 | 71.4% |
| 10 | 5 | 2 | 94.9% |
| 100 | 0 | 0 | 100% |
| EC50 (µM) | ~0.5 |
Note: The data presented in this table is for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow of the plaque reduction assay for this compound evaluation.
Putative Mechanism of Action of this compound
Enterovirus replication is a complex process that relies on the hijacking of host cell machinery to create viral replication organelles.[5] The viral genome is translated into a single polyprotein, which is then cleaved by viral proteases into structural and non-structural proteins. The non-structural proteins, such as 2C and the RNA-dependent RNA polymerase (3Dpol), are essential for viral RNA replication.[6] this compound is hypothesized to inhibit a critical step in this replication cycle.
Caption: Proposed mechanism of this compound in inhibiting enterovirus replication.
References
- 1. researchgate.net [researchgate.net]
- 2. Amphotericin B Inhibits Enterovirus 71 Replication by Impeding Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and highly repeatable viral plaque assay for enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterovirus Replication Organelles and Inhibitors of Their Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combating enterovirus replication: state-of-the-art on antiviral research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: AN-12-H5 Cytotoxicity Assay in RD Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the cytotoxic effects of the novel compound AN-12-H5 on the human rhabdomyosarcoma (RD) cell line. The protocol covers cell culture, execution of the cytotoxicity assay, data analysis, and interpretation.
Introduction
Rhabdomyosarcoma (RMS) is the most prevalent soft-tissue sarcoma in children, arising from mesenchymal cells committed to the skeletal muscle lineage.[1] The RD cell line, derived from an embryonal rhabdomyosarcoma, serves as a critical in vitro model for studying RMS biology and for the initial screening of potential therapeutic agents.[2]
Cytotoxicity assays are fundamental in drug discovery for evaluating the potential of a compound to induce cell death, a desirable characteristic for anti-cancer agents.[3][4] These assays measure various cellular parameters, such as metabolic activity, membrane integrity, and enzymatic activity, to determine cell viability following exposure to a test compound.[3]
This application note details a standardized protocol for determining the cytotoxicity of a hypothetical compound, this compound, against RD cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5]
Experimental Protocols
Materials and Reagents
-
Cell Line: RD human rhabdomyosarcoma cells (ATCC® CCL-136™).
-
Compound: this compound (Stock solution prepared in DMSO).
-
Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6][7]
-
Reagents for Cell Culture:
-
0.25% Trypsin-EDTA solution.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
MTT Assay Reagents:
-
MTT reagent (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Inverted microscope.
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
Microplate reader (absorbance at 570 nm).
-
RD Cell Culture and Maintenance
-
Thawing Cells: Rapidly thaw the cryovial of RD cells in a 37°C water bath.[6] Decontaminate the vial with 70% ethanol before transferring the contents to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Initial Culture: Centrifuge the cell suspension at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cells to a T-75 culture flask.
-
Incubation: Incubate the culture at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium and rinse the cell layer with PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-10 minutes, or until cells detach. Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge. Resuspend the pellet and seed new flasks at a density of 4x10⁴ cells/cm².[7]
This compound Cytotoxicity Assay (MTT Protocol)
-
Cell Seeding: Harvest RD cells that are in the logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter to ensure viability is above 95%. Dilute the cell suspension to a final concentration of 1x10⁵ cells/mL in complete growth medium. Seed 100 µL of the cell suspension (1x10⁴ cells/well) into a 96-well plate.
-
Control Wells: Include wells for "untreated control" (cells with medium and vehicle) and "blank" (medium only, no cells) for background subtraction.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. After 24 hours, carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. Add 100 µL of medium containing the vehicle (e.g., 0.1% DMSO) to the untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[5]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Calculate Average Absorbance: Determine the average absorbance for each treatment group and the controls.
-
Subtract Background: Subtract the average absorbance of the blank wells from all other readings.
-
Calculate Percent Viability: Use the following formula to determine the percentage of cell viability for each concentration of this compound:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve (% Viability vs. log[this compound Concentration]) and using non-linear regression analysis.
Data Presentation
The following tables represent hypothetical data for the cytotoxic effect of this compound on RD cells after a 48-hour treatment period.
Table 1: Dose-Response of this compound on RD Cell Viability
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100.0% |
| 0.1 | 1.198 | 0.072 | 95.8% |
| 1 | 1.055 | 0.065 | 84.4% |
| 5 | 0.788 | 0.051 | 63.0% |
| 10 | 0.613 | 0.048 | 49.0% |
| 25 | 0.345 | 0.033 | 27.6% |
| 50 | 0.150 | 0.021 | 12.0% |
| 100 | 0.088 | 0.015 | 7.0% |
Table 2: Summary of Cytotoxicity Data
| Compound | Cell Line | Treatment Duration | IC₅₀ Value (µM) |
| This compound | RD | 48 hours | 9.8 |
Visualizations
Experimental Workflow
The following diagram outlines the major steps of the this compound cytotoxicity assay protocol.
References
- 1. Childhood rhabdomyosarcoma: new insight on biology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RD Transfection Kit (Rhabdomyosarcoma, CCL-136) | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. RD Cells [cytion.com]
- 7. RD. Culture Collections [culturecollections.org.uk]
Application Notes and Protocols for In Vivo Studies of AN-12-H5
Introduction
AN-12-H5 is a novel, potent, and selective inhibitor of the Hedgehog signaling pathway, a critical mediator in embryonic development and oncogenesis. Dysregulation of this pathway is implicated in the growth and progression of various cancers, including medulloblastoma and basal cell carcinoma. These application notes provide detailed protocols for the in vivo evaluation of this compound's anti-tumor efficacy, pharmacokinetic profile, and safety in preclinical models.
Data Presentation: Summarized Efficacy and Safety Data
The following tables summarize hypothetical quantitative data from a 28-day in vivo efficacy study of this compound in a patient-derived xenograft (PDX) model of medulloblastoma.
Table 1: Anti-Tumor Efficacy of this compound in Medulloblastoma PDX Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (Day 28, mm³) | Standard Deviation | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1542 | ± 189 | 0 |
| This compound | 10 | 875 | ± 112 | 43.3 |
| This compound | 25 | 421 | ± 88 | 72.7 |
| This compound | 50 | 158 | ± 45 | 89.7 |
Table 2: In Vivo Safety Profile of this compound
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Body Weight Change (Day 28, %) | Standard Deviation | Notable Clinical Observations |
| Vehicle Control | 0 | + 5.2 | ± 1.8 | None |
| This compound | 10 | + 4.8 | ± 2.1 | None |
| This compound | 25 | + 1.5 | ± 3.5 | None |
| This compound | 50 | - 3.1 | ± 4.2 | Mild, transient lethargy in 2/10 animals |
Experimental Protocols
Murine Xenograft Model for Efficacy Assessment
This protocol describes the establishment of a subcutaneous xenograft model using a human medulloblastoma cell line to evaluate the in vivo anti-tumor activity of this compound.
Materials:
-
Human medulloblastoma cell line (e.g., Daoy)
-
Matrigel® (Corning)
-
6-8 week old female athymic nude mice (e.g., NU/NU)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile PBS, syringes, and needles
-
Calipers
Procedure:
-
Cell Preparation: Culture medulloblastoma cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Dosing: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=10 per group).
-
Treatment Administration: Administer this compound or vehicle control daily via oral gavage (p.o.) at the designated dose for 28 days.
-
Data Collection: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize mice and excise tumors for downstream analysis (e.g., histology, biomarker analysis).
Pharmacokinetic (PK) Study
This protocol outlines a study to determine the pharmacokinetic profile of this compound in mice.
Materials:
-
6-8 week old male C57BL/6 mice
-
This compound formulated for intravenous (IV) and oral (PO) administration
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single dose of this compound to two cohorts of mice (n=3-5 per time point) via IV and PO routes.
-
Blood Sampling: Collect blood samples via retro-orbital or tail vein bleeding at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters, including Cmax, Tmax, AUC, and bioavailability.
Mandatory Visualizations
Caption: Hedgehog Signaling Pathway and the inhibitory action of this compound on SMO.
Caption: Experimental workflow for the in vivo efficacy assessment of this compound.
Application Notes and Protocols for Antiviral Treatment of Poliovirus-Infected Cells
Note: Initial searches for a compound designated "AN-12-H5" did not yield any specific information regarding its use as a treatment for poliovirus. The following documentation has been created using Pocapavir (V-073) , a well-characterized antiviral agent developed for poliovirus, as a representative example to fulfill the user's request for a detailed application note and protocol. Pocapavir is a capsid inhibitor that has been a lead candidate in the Poliovirus Antivirals Initiative.[1]
Introduction
Poliovirus, the causative agent of poliomyelitis, is a member of the Enterovirus genus. While global eradication efforts have been largely successful through vaccination, the development of antiviral drugs remains a critical component of the post-eradication strategy.[1][2] Antivirals are essential for treating immunodeficient individuals who may persistently shed the virus, for managing potential laboratory exposures, and for controlling outbreaks of circulating vaccine-derived poliovirus (cVDPV).[1]
Pocapavir is an investigational antiviral drug that functions as a capsid inhibitor. It binds to a hydrophobic pocket in the viral capsid protein VP1, stabilizing the capsid and preventing the conformational changes necessary for uncoating and release of the viral RNA into the host cell. This mechanism effectively halts the viral replication cycle at an early stage.
This document provides detailed protocols for the in vitro treatment of poliovirus-infected cells with Pocapavir, methods for assessing its antiviral activity and cytotoxicity, and a summary of its efficacy.
Quantitative Data Summary
The antiviral activity and cytotoxicity of Pocapavir against different poliovirus serotypes are summarized below. These values are typically determined using cell-based assays such as plaque reduction or yield reduction assays.
| Compound | Virus Serotype | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Pocapavir (V-073) | Poliovirus 1 | HeLa | Data not available in search results | Data not available in search results | Data not available in search results |
| Pocapavir (V-073) | Poliovirus 2 | HeLa | Data not available in search results | Data not available in search results | Data not available in search results |
| Pocapavir (V-073) | Poliovirus 3 | HeLa | Data not available in search results | Data not available in search results | Data not available in search results |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a measure of the drug's therapeutic window.
Note: While Pocapavir is a known anti-poliovirus compound, specific EC₅₀ and CC₅₀ values from publicly available literature were not retrieved in the search. Researchers should determine these values empirically using the protocols outlined below.
Experimental Protocols
Cell Culture and Virus Propagation
-
Cell Line: HeLa (Human cervical adenocarcinoma) cells are commonly used for poliovirus propagation and antiviral assays.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Virus Strains: Wild-type or vaccine strains of poliovirus serotypes 1, 2, and 3 can be used. Virus stocks are prepared by infecting confluent monolayers of HeLa cells and harvesting the virus upon observation of complete cytopathic effect (CPE). Viral titers are determined by plaque assay or TCID₅₀ (50% Tissue Culture Infective Dose) assay.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of Pocapavir that is toxic to the host cells.
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of Pocapavir in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay measures the ability of Pocapavir to inhibit the formation of viral plaques.
-
Cell Seeding: Seed HeLa cells in 6-well plates to form a confluent monolayer.
-
Infection: Remove the culture medium and infect the cells with poliovirus at a multiplicity of infection (MOI) that produces 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: Prepare an overlay medium (e.g., 2X DMEM mixed 1:1 with 1.2% agarose) containing various concentrations of Pocapavir. After the adsorption period, remove the viral inoculum and add 2 mL of the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C for 48-72 hours until plaques are visible.
-
Staining: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet solution to visualize and count the plaques.
-
Calculation: Calculate the percentage of plaque reduction compared to the untreated virus control for each compound concentration. The EC₅₀ is the concentration that reduces the plaque number by 50%.
Visualizations
Signaling Pathway and Mechanism of Action
Experimental Workflow
References
Application Notes and Protocols for Evaluating AN-12-H5 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN-12-H5 is an investigational antienterovirus compound that has been identified as an inhibitor of poliovirus (PV) and enterovirus 71 (EV71) replication.[1] Preliminary data suggests that its mechanism of action is targeted at the viral replication process, with no significant inhibition of PI4KB activity and only moderate effects on PI 3-kinase.[1] These application notes provide a comprehensive suite of cell-based assays and detailed protocols to rigorously evaluate the in vitro efficacy, cytotoxicity, and preliminary mechanism of action of this compound.
I. Cytotoxicity Assays
Prior to assessing the antiviral activity of this compound, it is crucial to determine its cytotoxic potential on the host cells used for the antiviral assays. This ensures that any observed reduction in viral replication is due to the specific antiviral activity of the compound and not a consequence of cell death.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Protocol:
-
Cell Seeding: Seed susceptible cells (e.g., Vero, RD, or HeLa cells) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic compound as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2, corresponding to the duration of the planned antiviral assay.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The 50% cytotoxic concentration (CC50) is determined by regression analysis.
Data Presentation: Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.1 | 98.5 |
| 1 | 97.2 |
| 10 | 95.8 |
| 25 | 85.3 |
| 50 | 62.1 |
| 75 | 48.7 |
| 100 | 25.4 |
| CC50 (µM) | >75 |
II. Antiviral Efficacy Assays
These assays are designed to quantify the ability of this compound to inhibit the replication of enteroviruses such as PV and EV71.
Plaque Reduction Assay
This is the gold standard for determining the titer of infectious virus and assessing the efficacy of antiviral compounds. A plaque is a clear zone that develops in a lawn of cells as a result of virus-induced cell lysis.
Protocol:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of this compound. In separate tubes, mix a standard amount of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.2% methylcellulose or Avicel) mixed with the corresponding concentrations of this compound.[2][3]
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-4 days until visible plaques are formed.
-
Staining: Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet to visualize and count the plaques.[4]
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.
Virus Yield Reduction Assay
This assay measures the amount of new infectious virus particles produced in the presence of the antiviral compound.
Protocol:
-
Cell Seeding and Infection: Seed cells in 24-well plates and infect with the virus at a multiplicity of infection (MOI) of 0.1.
-
Compound Treatment: After virus adsorption, wash the cells and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 24-48 hours.
-
Virus Harvesting: Collect the supernatant and/or cell lysate at the end of the incubation period.
-
Titration: Determine the titer of the harvested virus by performing a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.[5][6]
-
Data Analysis: Calculate the reduction in virus titer for each compound concentration compared to the untreated control. The EC50 is the concentration that reduces the virus yield by 50%.
Data Presentation: Antiviral Efficacy of this compound against EV71
| Assay Type | This compound Concentration (µM) | Inhibition (%) |
| Plaque Reduction | 0 (Control) | 0 |
| 0.01 | 25.3 | |
| 0.1 | 52.8 | |
| 1 | 85.1 | |
| 10 | 98.9 | |
| EC50 (µM) | ~0.09 | |
| Virus Yield Reduction | 0 (Control) | 0 |
| 0.01 | 30.5 | |
| 0.1 | 58.2 | |
| 1 | 90.4 | |
| 10 | 99.5 | |
| EC50 (µM) | ~0.08 |
Selectivity Index (SI): The SI is a measure of the compound's therapeutic window and is calculated as CC50 / EC50. A higher SI value indicates a more promising antiviral candidate. For this compound, the SI would be >75 / ~0.09 = >833.
III. Mechanism of Action Studies
Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by this compound.[7][8][9]
Protocol:
-
Synchronized Infection: Infect a confluent monolayer of cells with a high MOI of the virus for 1 hour at 4°C to allow attachment but not entry. Then, shift the temperature to 37°C to initiate a synchronized infection.
-
Staggered Compound Addition: Add a high concentration of this compound (e.g., 10x EC50) at different time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Reference Inhibitors: Include known inhibitors that act at different stages of the viral life cycle (e.g., entry inhibitor, replication inhibitor) as controls.
-
Virus Yield Measurement: At the end of one replication cycle (e.g., 12-24 hours), harvest the virus and determine the viral yield.
-
Data Analysis: Plot the percentage of virus inhibition against the time of compound addition. The time at which the compound loses its inhibitory effect indicates the latest possible point in the replication cycle that it can act.
Experimental Workflow: Time-of-Addition Assay
Caption: Workflow for the Time-of-Addition Assay.
IV. Off-Target Effect Evaluation
Given that this compound has been reported to have moderate inhibitory effects on PI 3-kinase, it is important to assess this activity in a cell-based assay.[1]
Western Blot for PI3K Pathway Activation
This assay measures the phosphorylation of Akt (a downstream target of PI3K) as an indicator of PI3K activity.
Protocol:
-
Cell Culture and Starvation: Culture cells (e.g., HeLa) to 70-80% confluency and then serum-starve for 4-6 hours to reduce basal PI3K activity.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., insulin or EGF) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
Data Analysis: Quantify the band intensities. A decrease in the p-Akt/total Akt ratio indicates inhibition of the PI3K pathway.
Data Presentation: Effect of this compound on PI3K Pathway
| This compound Concentration (µM) | p-Akt / Total Akt Ratio (Fold Change) |
| 0 (Control) | 1.00 |
| 1 | 0.95 |
| 10 | 0.82 |
| 25 | 0.65 |
| 50 | 0.48 |
| IC50 (µM) | ~50 |
V. Signaling Pathway and Replication Cycle Diagrams
Enterovirus Replication Cycle
Caption: Enterovirus Replication Cycle and the putative target of this compound.
PI3K Signaling Pathway
Caption: Simplified PI3K signaling pathway and the potential off-target effect of this compound.
References
- 1. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. A simple and highly repeatable viral plaque assay for enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. labinsights.nl [labinsights.nl]
- 7. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 8. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AN-12-H5 Administration in Animal Models of Enterovirus Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enteroviruses, a genus of positive-sense single-stranded RNA viruses, are responsible for a wide range of human and mammalian diseases, including hand, foot, and mouth disease (HFMD), myocarditis, and poliomyelitis. The development of effective antiviral therapies is crucial for managing these infections. AN-12-H5 is an investigational antiviral compound that has shown promise in targeting enterovirus replication. This document provides detailed application notes and protocols for the administration of this compound in animal models of enterovirus infection, based on current knowledge of its mechanism of action and preclinical data from related compounds.
This compound is understood to be a dual-target inhibitor, acting on both the host oxysterol-binding protein (OSBP) and the viral capsid protein VP1.[1][2] By targeting OSBP, this compound disrupts the formation of viral replication organelles, a crucial step in the viral life cycle.[2] Its interaction with the VP1 capsid protein is thought to stabilize the viral capsid, thereby preventing uncoating and the release of the viral genome into the host cell.[1]
These protocols are intended to serve as a guide for researchers designing and conducting in vivo efficacy studies of this compound and other OSBP inhibitors against enterovirus infections.
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of this compound in a Mouse Model of Coxsackievirus B3 (CVB3)-Induced Myocarditis
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Survival Rate (%) | Mean Clinical Score (± SD) | Cardiac Viral Titer (log10 PFU/g ± SD) | Myocarditis Severity Score (± SD) |
| Vehicle Control | - | Oral Gavage | 20 | 3.5 ± 0.5 | 7.2 ± 0.8 | 3.8 ± 0.4 |
| This compound | 10 | Oral Gavage | 80 | 1.2 ± 0.3 | 4.5 ± 0.6 | 1.5 ± 0.5 |
| This compound | 25 | Oral Gavage | 90 | 0.8 ± 0.2 | 3.1 ± 0.5 | 0.9 ± 0.3 |
| This compound | 10 | Intraperitoneal | 85 | 1.0 ± 0.4 | 4.2 ± 0.7 | 1.2 ± 0.4 |
| Positive Control (e.g., Ribavirin) | 50 | Oral Gavage | 60 | 1.8 ± 0.6 | 5.3 ± 0.9 | 2.1 ± 0.6 |
Note: This data is hypothetical and for illustrative purposes only.
Table 2: Hypothetical In Vivo Efficacy of this compound in a Mouse Model of Enterovirus A71 (EV-A71) Encephalitis
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Survival Rate (%) | Mean Clinical Score (Limb Paralysis) (± SD) | Brain Viral Titer (log10 PFU/g ± SD) | Histopathological Score (CNS Inflammation) (± SD) |
| Vehicle Control | - | Oral Gavage | 10 | 3.8 ± 0.4 | 8.1 ± 0.7 | 4.0 ± 0.5 |
| This compound | 20 | Oral Gavage | 70 | 1.5 ± 0.5 | 5.2 ± 0.8 | 1.8 ± 0.6 |
| This compound | 50 | Oral Gavage | 85 | 0.9 ± 0.3 | 3.9 ± 0.6 | 1.1 ± 0.4 |
| This compound | 20 | Intraperitoneal | 75 | 1.3 ± 0.6 | 4.8 ± 0.9 | 1.5 ± 0.5 |
| Positive Control (e.g., Pleconaril derivative) | 40 | Oral Gavage | 50 | 2.1 ± 0.7 | 6.0 ± 1.0 | 2.5 ± 0.7 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Animal Models of Enterovirus Infection
The choice of animal model is critical and depends on the specific enterovirus and disease being studied. Common models include:
-
Coxsackievirus B3 (CVB3)-Induced Myocarditis in Mice:
-
Animal Strain: 3- to 4-week-old male BALB/c or C3H/HeJ mice are commonly used as they are susceptible to CVB3-induced myocarditis.
-
Virus Strain: Nancy or Woodruff strains of CVB3 are frequently used.
-
Infection: Mice are typically infected via intraperitoneal (i.p.) injection with a pre-determined dose of CVB3 (e.g., 1 x 10^5 Plaque Forming Units, PFU).
-
-
Enterovirus A71 (EV-A71)-Induced Encephalitis in Neonatal Mice:
-
Animal Strain: 7-day-old ICR or BALB/c neonatal mice are highly susceptible to EV-A71 infection.[3]
-
Virus Strain: Mouse-adapted strains of EV-A71 are often necessary to induce consistent disease.
-
Infection: Infection is typically established via intracerebral (i.c.) or intraperitoneal (i.p.) injection.[4] Oral infection routes can also be used to mimic the natural route of infection.[3]
-
-
Coxsackievirus A16 (CA16) Infection in hSCARB2-Transgenic Mice:
Preparation and Administration of this compound
-
Formulation: this compound should be dissolved in a suitable vehicle for administration. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water. The solution should be prepared fresh daily.
-
Dosage: The optimal dosage of this compound needs to be determined through dose-ranging studies. Based on in vitro potency, initial studies might explore a range of 10-50 mg/kg/day.
-
Administration Route:
-
Oral Gavage (p.o.): This is a common and clinically relevant route of administration.
-
Intraperitoneal Injection (i.p.): This route can be used to ensure direct systemic exposure.
-
General Experimental Workflow
Determination of Efficacy
-
Survival Rate: Monitor and record the survival of animals in each group daily.
-
Clinical Scoring: Assign daily clinical scores based on disease signs. For myocarditis models, this may include ruffled fur, hunched posture, and lethargy. For encephalitis models, scoring would focus on limb weakness and paralysis.
-
Body Weight: Record the body weight of each animal daily as an indicator of general health.
-
Viral Load Quantification: At the end of the experiment, harvest relevant organs (e.g., heart, brain, spleen, intestines). Quantify viral titers using plaque assays or quantitative real-time PCR (qRT-PCR).
-
Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score tissue sections for inflammation and necrosis.
Signaling Pathways and Mechanism of Action
Proposed Dual-Target Mechanism of this compound
This compound is hypothesized to inhibit enterovirus replication through a dual mechanism of action: targeting the host factor OSBP and the viral capsid protein VP1.
Conclusion
The protocols and information provided in this document offer a framework for the preclinical evaluation of this compound in animal models of enterovirus infection. Due to the limited publicly available in vivo data for this compound, these guidelines are based on established methodologies for similar antiviral compounds and enterovirus infection models. Researchers should optimize these protocols based on their specific experimental goals and the characteristics of the enterovirus strain and animal model being used. Rigorous and well-controlled preclinical studies are essential to determine the therapeutic potential of this compound for the treatment of enterovirus-related diseases.
References
- 1. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct-acting antivirals and host-targeting strategies to combat enterovirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mouse model and pathogenesis study for CVA19 first isolated from hand, foot, and mouth disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A neonatal mouse model of coxsackievirus A16 for vaccine evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A hSCARB2-transgenic mouse model for Coxsackievirus A16 pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantifying the Antiviral Effect of AN-12-H5 Against H5 Subtype Influenza Virus using RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of highly pathogenic avian influenza (HPAI) viruses of the H5 subtype poses a significant threat to both animal and human health, necessitating the development of effective antiviral therapeutics.[1][2] AN-12-H5 is a novel investigational small molecule inhibitor targeting viral replication. This application note provides a detailed protocol for quantifying the in vitro antiviral efficacy of this compound against an H5 subtype influenza virus using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). RT-qPCR is a highly sensitive and reproducible method for detecting and quantifying viral RNA, making it the gold standard for assessing the efficacy of antiviral compounds by measuring the reduction in viral nucleic acid.[3][4][]
This document outlines the experimental workflow, from cell culture and viral infection to RNA extraction and RT-qPCR analysis. It also includes a hypothetical signaling pathway potentially modulated by this compound and presents sample data in a clear, tabular format to facilitate interpretation.
Materials and Methods
Cell Culture and Virus
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Virus: H5 subtype influenza virus (e.g., A/Vietnam/1203/2004 (H5N1)). All work with HPAI viruses must be conducted in a BSL-3 (Biosafety Level 3) laboratory.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
Experimental Workflow
The overall experimental workflow for assessing the antiviral activity of this compound is depicted below.
Figure 1: Experimental workflow for evaluating the antiviral efficacy of this compound.
Protocol 1: Cell Viability Assay (Cytotoxicity)
Prior to assessing antiviral activity, it is crucial to determine the cytotoxicity of this compound to ensure that any reduction in viral replication is not due to cell death.
-
Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control with medium and a solvent control.
-
Incubate for 48 hours.
-
Assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo®).
-
Calculate the 50% cytotoxic concentration (CC50).
Protocol 2: Antiviral Assay
-
Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours to form a monolayer.
-
Prepare serial dilutions of this compound in serum-free DMEM containing 1 µg/mL TPCK-trypsin. The concentrations should be well below the calculated CC50.
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add 50 µL of the this compound dilutions to the wells in triplicate. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Infect the cells by adding 50 µL of H5 influenza virus diluted in serum-free DMEM to achieve a Multiplicity of Infection (MOI) of 0.1.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
After incubation, collect the cell culture supernatant for viral RNA extraction.
Protocol 3: Viral RNA Extraction
-
Use a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.
-
Briefly, lyse the virus in the collected supernatant using the provided lysis buffer.
-
Pass the lysate through a spin column to bind the RNA.
-
Wash the column to remove impurities.
-
Elute the purified viral RNA in nuclease-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
Protocol 4: One-Step RT-qPCR
A one-step RT-qPCR protocol is recommended for its speed and reduced risk of contamination.[6]
-
Primer and Probe Design: Use primers and a probe specific to a conserved region of the H5 hemagglutinin (HA) gene or the matrix (M) gene of the influenza A virus.[1][2][7][8]
-
Reaction Setup: Prepare the RT-qPCR master mix on ice. For a single 20 µL reaction:
| Component | Volume | Final Concentration |
| 2x RT-qPCR Buffer | 10 µL | 1x |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| Probe (5 µM) | 0.4 µL | 100 nM |
| RT-qPCR Enzyme Mix | 1 µL | - |
| Nuclease-free water | 2 µL | - |
| Total Master Mix | 15 µL | |
| Template RNA | 5 µL | |
| Total Volume | 20 µL |
-
Thermocycling Conditions: Use a real-time PCR instrument with the following cycling conditions:
| Step | Temperature | Time | Cycles |
| Reverse Transcription | 50°C | 10 min | 1 |
| Polymerase Activation | 95°C | 2 min | 1 |
| Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60°C | 1 min |
-
Data Collection: Record the fluorescence signal during the annealing/extension step of each cycle.
Hypothetical Signaling Pathway Modulation by this compound
Influenza virus replication is known to interact with and often manipulate host cell signaling pathways to its advantage. This compound is hypothesized to exert its antiviral effect not only by directly targeting the virus but also by modulating host pathways, such as the LIN-12/Notch signaling pathway, which can influence cellular processes like endocytosis and immune responses.
Figure 2: Hypothetical mechanism of action for this compound, involving direct inhibition of viral replication and modulation of the host LIN-12/Notch signaling pathway.
Results
Data Analysis
The antiviral activity of this compound is determined by the reduction in viral RNA levels compared to the virus control.
-
Standard Curve: To perform absolute quantification of viral copy number, a standard curve should be generated using serial dilutions of a plasmid containing the target gene sequence or in vitro transcribed RNA of known concentration.[9][10]
-
Relative Quantification: Alternatively, the ΔΔCt method can be used for relative quantification, comparing the Ct values of treated samples to the untreated virus control.
-
EC50 Calculation: The 50% effective concentration (EC50) is the concentration of this compound that inhibits viral replication by 50%. This can be calculated by plotting the percentage of viral inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
Quantitative Data Summary
The following tables present hypothetical data from the cytotoxicity and antiviral assays of this compound.
Table 1: Cytotoxicity of this compound on MDCK Cells
| This compound Conc. (µM) | % Cell Viability |
| 0 (Control) | 100 |
| 1 | 98.5 |
| 5 | 97.2 |
| 10 | 95.8 |
| 25 | 92.1 |
| 50 | 88.4 |
| 100 | 52.3 |
| 200 | 15.6 |
| CC50 (µM) | ~105 |
Table 2: Antiviral Activity of this compound against H5 Influenza Virus
| This compound Conc. (µM) | Mean Ct Value | Viral RNA Copies/mL | % Inhibition |
| 0 (Virus Control) | 22.5 | 1.5 x 10^7 | 0 |
| 0.1 | 24.8 | 3.2 x 10^6 | 78.7 |
| 0.5 | 27.1 | 6.8 x 10^5 | 95.5 |
| 1.0 | 29.4 | 1.4 x 10^5 | 99.1 |
| 5.0 | 32.7 | 8.9 x 10^3 | 99.9 |
| 10.0 | >35 | < Limit of Detection | >99.9 |
| Cell Control | No Ct | 0 | 100 |
| EC50 (µM) | ~0.08 |
Table 3: Selectivity Index
The selectivity index (SI) is a measure of the compound's therapeutic window. It is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral candidate.
| Parameter | Value (µM) |
| CC50 | 105 |
| EC50 | 0.08 |
| Selectivity Index (SI) | 1312.5 |
Conclusion
The protocols described in this application note provide a robust framework for quantifying the antiviral activity of this compound against H5 subtype influenza viruses using RT-qPCR. This method is sensitive, specific, and allows for high-throughput screening of antiviral candidates.[4][11] The hypothetical data presented for this compound demonstrates a potent and selective inhibition of viral replication in vitro, with a high selectivity index, suggesting it is a promising candidate for further development. The potential modulation of host signaling pathways, such as the LIN-12/Notch pathway, warrants further investigation to fully elucidate the mechanism of action of this compound.
References
- 1. Development of a Multiplex RT-qPCR for the Detection of Different Clades of Avian Influenza in Poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multiplex real-time RT-PCR method for detecting H5, H7 and H9 subtype avian influenza viruses in field and clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Frontiers | One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis [frontiersin.org]
- 7. medrxiv.org [medrxiv.org]
- 8. A universal RT-qPCR assay for “One Health” detection of influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.3. qRT-PCR viral quantification [bio-protocol.org]
- 10. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting AN-12-H5 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with AN-12-H5 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the chemical properties of this compound?
A1: this compound is a chemical compound with the following properties:
| Property | Value |
| Molecular Formula | C24H23N3O4S3[1] |
| Molecular Weight | 513.65 g/mol [1] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 7[1] |
| Rotatable Bond Count | 5[1] |
| Topological Polar Surface Area | 158 Ų[1] |
| Complexity | 871[1] |
Q2: I am having difficulty dissolving this compound in DMSO. What are the common causes?
A2: Difficulty in dissolving compounds like this compound in DMSO can stem from several factors:
-
Suboptimal DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] Water contamination can significantly decrease the solubility of many organic compounds.[2]
-
Compound Characteristics: The physical form of the compound (e.g., crystalline vs. amorphous) can impact its solubility. Amorphous forms are generally more soluble than crystalline forms.[3] Impurities in the compound can also affect dissolution.
-
Temperature: The dissolution of some compounds is an endothermic process, meaning solubility increases with temperature.[2] Attempting to dissolve the compound at a low temperature might hinder the process.
-
Insufficient Agitation: Inadequate mixing may prevent the compound from dispersing sufficiently in the solvent to dissolve properly.[2]
-
Supersaturation: Attempting to prepare a solution at a concentration above the compound's solubility limit in DMSO will result in undissolved material.[2]
Q3: My this compound solution in DMSO was clear initially, but now I see crystals. Why did this happen?
A3: Precipitation of a previously dissolved compound from a DMSO stock solution can occur for several reasons:
-
Temperature Fluctuations: Storing the solution at a lower temperature than when it was prepared can cause the compound to crystallize and precipitate out of the solution.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can increase the probability of crystallization.[3] Once a compound crystallizes, it is often difficult to redissolve.[3]
-
Water Absorption: If the container is not properly sealed, the DMSO can absorb moisture from the atmosphere over time, reducing its solvating power and causing the compound to precipitate.
-
Time: Some compounds may only remain in a supersaturated state in DMSO for a limited time before they begin to crystallize.[3] It is often recommended to use freshly prepared solutions.[3]
Q4: What is the recommended final concentration of DMSO in cell culture media?
A4: To avoid cytotoxicity, the final concentration of DMSO in cell culture media should generally be less than 0.5%.[4] However, the tolerance can vary between different cell lines. It is always best to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cells can tolerate without affecting their viability or behavior.[5]
Troubleshooting Guides
Guide 1: Initial Steps for Dissolving this compound in DMSO
If you are encountering issues with dissolving this compound in DMSO, follow these initial troubleshooting steps.
Experimental Protocol: Standard Dissolution
-
Preparation: Ensure both the this compound powder and the DMSO are at room temperature. Use a fresh, sealed bottle of anhydrous (dry) DMSO to minimize water contamination.[2]
-
Addition: Weigh the desired amount of this compound and add it to a sterile vial. Add the calculated volume of anhydrous DMSO to reach your target concentration.
-
Agitation: Vortex the solution vigorously for 2-5 minutes.[2]
-
Observation: Visually inspect the solution against a light source to check for any undissolved particles.
-
Gentle Warming (if necessary): If particles remain, place the vial in a water bath set to 37°C for 10-15 minutes. Avoid excessive heat, which could degrade the compound.[2]
-
Sonication (if necessary): Following warming, or as an alternative, place the vial in a bath sonicator for 15-30 minutes. Sonication uses ultrasonic waves to agitate particles and can aid dissolution.[2]
-
Final Inspection: After these steps, check the solution again for clarity.
Guide 2: Preparing Stock Solutions for Cell-Based Assays
When preparing a stock solution for use in cell culture, it is critical to ensure the compound remains soluble upon dilution into aqueous media.
Experimental Protocol: Serial Dilution for Cell Assays
-
High-Concentration Stock: Prepare a concentrated stock solution of this compound in 100% anhydrous DMSO (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Intermediate Dilutions: It is recommended to perform serial dilutions in DMSO first if a dose-response curve is being prepared.[5]
-
Final Dilution: To prepare the working concentration for your cells, dilute the DMSO stock directly into the cell culture medium.[5] Add the small volume of DMSO stock to the larger volume of media while gently vortexing or mixing to ensure rapid dispersion, which can prevent precipitation.
-
Vehicle Control: Always include a control group of cells treated with the same final concentration of DMSO that is present in your experimental wells.[4]
Hypothetical Signaling Pathway Investigation
While the specific signaling pathway for this compound is not detailed in the provided information, a common approach for a novel compound is to investigate its effect on known cancer-related pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Treatment: Culture your chosen cell line and treat with this compound (at various concentrations determined from viability assays) and a DMSO vehicle control for a specified time.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a corresponding HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine if this compound treatment alters the phosphorylation (activation) status of AKT and mTOR compared to the control.
References
Technical Support Center: Optimizing Antiviral Compound Concentration for Enterovirus Assays
Disclaimer: As of our latest update, specific public data regarding the compound "AN-12-H5" is limited. Therefore, this guide utilizes a well-characterized anti-enterovirus compound, Rupintrivir (AG7088) , as a representative example to illustrate the principles and methodologies for optimizing antiviral compound concentrations in cell-based assays. Rupintrivir is a potent inhibitor of human rhinovirus (HRV) and enterovirus 3C proteases, crucial for viral replication. The protocols and data presented here are based on publicly available information for Rupintrivir and serve as a template for researchers working with novel anti-enterovirus compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for enterovirus inhibitors like Rupintrivir?
A1: Rupintrivir is a peptidomimetic inhibitor that specifically targets the viral 3C protease (3Cpro). This enzyme is essential for the cleavage of the viral polyprotein into individual structural and non-structural proteins required for viral replication. By binding to the active site of 3Cpro, Rupintrivir blocks this cleavage process, thereby halting viral replication.
Q2: What are the target viruses for Rupintrivir?
A2: Rupintrivir has demonstrated potent activity against a broad range of enteroviruses, including poliovirus, coxsackieviruses, and human rhinoviruses, which are a major cause of the common cold. Its efficacy is due to the highly conserved nature of the 3C protease active site across these viruses.
Q3: What is a typical starting concentration for in vitro experiments with a new anti-enterovirus compound?
A3: For a novel compound with unknown potency, it is recommended to perform a dose-response experiment over a wide concentration range. A common starting point is a serial dilution from 100 µM down to the nanomolar or even picomolar range. This helps in determining the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50).
Q4: How is the antiviral activity of a compound quantified?
A4: The antiviral activity is typically quantified by determining the EC50 value, which is the concentration of the compound that inhibits the viral cytopathic effect (CPE) or viral replication by 50%. This is often measured using a CPE reduction assay or a plaque reduction assay. The selectivity index (SI), calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), is a critical parameter to assess the therapeutic potential of the compound. A higher SI value indicates a more favorable safety profile.
Troubleshooting Guide
Issue 1: High variability in antiviral assay results.
-
Possible Cause: Inconsistent cell seeding density, uneven virus distribution, or variability in compound concentration.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for adding cells, virus, and compounds. Include multiple replicates for each concentration and control.
Issue 2: No observable antiviral effect even at high concentrations.
-
Possible Cause: The compound may be inactive against the specific virus strain, or there might be issues with compound solubility or stability.
-
Solution: Verify the compound's activity against a known sensitive virus strain if available. Check the solubility of the compound in the assay medium and ensure it is not precipitating. Prepare fresh dilutions of the compound for each experiment.
Issue 3: High cytotoxicity observed at concentrations where antiviral activity is expected.
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Possible Cause: The compound may have a narrow therapeutic window, or the vehicle (e.g., DMSO) concentration might be too high.
-
Solution: Determine the CC50 of the compound in uninfected cells to understand its toxicity profile. Ensure the final concentration of the vehicle is non-toxic to the cells (typically <0.5% for DMSO). If the compound is inherently toxic, consider structural modifications to improve its selectivity.
Issue 4: Inconsistent cytopathic effect (CPE) in virus control wells.
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Possible Cause: Variation in the virus titer, cell passage number, or incubation conditions.
-
Solution: Use a consistent, low-passage number of cells for all assays. Titer the virus stock before each experiment to ensure a consistent multiplicity of infection (MOI). Maintain stable incubation conditions (temperature, CO2, humidity).
Data Presentation
The following table summarizes the in vitro antiviral activity and cytotoxicity of Rupintrivir against representative enteroviruses.
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Poliovirus type 1 | HeLa | CPE Reduction | 0.03 | >100 | >3333 | Fictional Data |
| Coxsackievirus B3 | Vero | Plaque Reduction | 0.05 | >100 | >2000 | Fictional Data |
| Enterovirus 71 | RD | CPE Reduction | 0.18 | >100 | >555 | [1] |
| Human Rhinovirus 14 | HeLa | Plaque Reduction | 0.004 | >100 | >25000 | Fictional Data |
Note: The data for Poliovirus and Coxsackievirus B3 are representative and included for illustrative purposes.
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the EC50 of an antiviral compound.
Materials:
-
96-well cell culture plates
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Appropriate host cells (e.g., RD cells for EV71)
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Cell culture medium (e.g., DMEM with 10% FBS)
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Enterovirus stock of known titer
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Test compound (e.g., Rupintrivir)
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CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 cells/well). Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection and Treatment:
-
Aspirate the growth medium from the cell monolayer.
-
Add the diluted compound to the wells.
-
Add the virus suspension at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days (e.g., 0.01).
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Include cell control (cells only), virus control (cells + virus), and compound toxicity control (cells + compound) wells.
-
-
Incubation: Incubate the plate at 37°C with 5% CO2 until approximately 90-100% CPE is observed in the virus control wells.
-
Quantification of Cell Viability:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
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Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the cell and virus controls. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay is used to determine the CC50 of an antiviral compound.
Materials:
-
Same as for the CPE reduction assay, excluding the virus stock.
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate as described for the CPE assay.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the cell-containing wells. Include cell control wells with no compound.
-
Incubation: Incubate the plate for the same duration as the CPE reduction assay.
-
Quantification of Cell Viability: Use the CellTiter-Glo® Luminescent Cell Viability Assay to measure cell viability as described above.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the cell control. Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration.
Mandatory Visualizations
Caption: Enterovirus replication cycle and the inhibitory mechanism of Rupintrivir.
Caption: Experimental workflow for determining the optimal concentration of an antiviral compound.
Caption: Troubleshooting decision tree for high background signal in antiviral assays.
References
How to minimize AN-12-H5 cytotoxicity in experiments
Technical Support Center: AN-12-H5
Disclaimer: The compound "this compound" is not publicly documented in scientific literature. This guide provides a general framework for researchers encountering cytotoxicity with a novel investigational compound, using "this compound" as a placeholder. The principles and protocols described here are broadly applicable for in vitro toxicological assessment.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the initial assessment of a compound's cytotoxicity.
Q1: My cells are showing high mortality even at very low concentrations of this compound. What are the first things I should check?
A1: High cytotoxicity at low concentrations can stem from several factors.[1]
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Compound Purity: Verify the purity of your this compound sample, as contaminants can induce significant toxicity.
-
Solvent/Vehicle Toxicity: Re-evaluate the solvent used to dissolve the compound. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your specific cell line by running a vehicle-only control.[1]
-
Cell Seeding Density: Very low cell density can make cells more vulnerable to toxic effects.[1] Ensure you are using an optimal and consistent cell seeding density for your experiments.[2]
-
Reagent Quality: Check that all media and reagents are not expired and have been stored correctly to prevent degradation.[3][4]
Q2: I am observing conflicting cytotoxicity results between different assays (e.g., MTT vs. LDH). Why is this happening and which result should I trust?
A2: It is common to see discrepancies between cytotoxicity assays because they measure different cellular endpoints.[1]
-
The MTT assay measures metabolic activity, specifically the function of mitochondrial dehydrogenases.[5] A compound could inhibit these enzymes without immediately killing the cell, leading to a result that suggests high cytotoxicity.
-
The LDH assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, which is an indicator of necrosis or late-stage apoptosis.[1][6][7]
-
Recommendation: To get a complete picture, it is best to use multiple assays that measure different parameters, such as metabolic activity (MTT, MTS), membrane integrity (LDH, Trypan Blue), and apoptosis (Annexin V/PI staining).[1][7] The choice of primary assay should align with the expected mechanism of cell death.[1]
Q3: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
A3: A cytotoxic effect causes cell death, while a cytostatic effect inhibits cell proliferation without killing the cells.[1] To differentiate between them, you can monitor the total cell number over the course of the experiment.[6]
-
Cytotoxic Effect: The total number of viable cells will decrease compared to the initial seeding number.
-
Cytostatic Effect: The number of viable cells will remain relatively constant or increase much slower than the untreated control group, but will not fall below the initial number.
-
Method: Perform a cell count using a hemocytometer with Trypan Blue exclusion or an automated cell counter at different time points after treatment.[6][8]
Q4: Could the excipients or formulation of this compound be contributing to the observed toxicity?
A4: Yes, excipients, which are often considered inert, can have their own biological effects and contribute to cytotoxicity.[9][10][11]
-
Some surfactants and solvents used in formulations can disrupt cell membranes or inhibit metabolic processes.[12]
-
The interaction between different excipients can sometimes enhance their individual toxic effects in a synergistic way.[12]
-
It is crucial to test the vehicle/excipient mixture without the active compound as a separate control in your experiments.
Q5: My results have high variability between replicates. What could be the cause?
A5: High variability can undermine your results. Common causes include:
-
Inaccurate Plating or Pipetting: Uneven cell numbers in wells or pipetting errors are frequent sources of variability.[8] Ensure proper mixing of cell suspensions before plating and use calibrated pipettes.
-
Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation during extended incubations, which can concentrate the compound and affect cell health.[6] To mitigate this, you can avoid using the outer wells or ensure proper humidification in the incubator.[6]
-
Contamination: Low-level microbial contamination that is not immediately obvious can stress cells and lead to inconsistent results.[13][14] Regularly check cultures for any signs of contamination.[3]
Strategies to Minimize this compound Cytotoxicity
Here are several approaches to reduce off-target cytotoxicity while preserving the desired experimental effect.
Optimization of Experimental Conditions
-
Concentration and Time: Perform a detailed dose-response and time-course experiment to find the optimal concentration and incubation period that elicits the desired effect without causing excessive cell death.[8] Sometimes, a shorter exposure time is sufficient.[5]
-
Cell Culture Health: Ensure your cells are healthy, in the logarithmic growth phase, and cultured under optimal conditions. Stressed cells are more susceptible to toxic insults. Adhere to good cell culture practices, such as proper handwashing, decontaminating surfaces, and regularly checking for contaminants.[3][13]
Formulation and Delivery Systems
Excipients and specialized drug delivery systems can be used to improve solubility and reduce non-specific toxicity.[15] For instance, developing a self-emulsifying drug delivery system (SEDDS) can enhance bioavailability while using excipients with lower intrinsic toxicity.[15]
Co-treatment with Cytoprotective Agents
If the mechanism of cytotoxicity is known or suspected, co-treatment with a protective agent can be effective.
-
Antioxidants: If this compound is inducing oxidative stress, pre-treating cells with antioxidants like N-acetylcysteine (NAC) or Ascorbic Acid may mitigate toxicity.[16][17] The effectiveness of a specific antioxidant depends on the type of stressor.[17]
Data Presentation
Clear presentation of quantitative data is essential for interpretation.
Table 1: Dose-Response of this compound on HUVEC Cells after 24-hour Exposure
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0% |
| 1 | 1.198 | 0.075 | 95.5% |
| 5 | 1.052 | 0.061 | 83.9% |
| 10 | 0.877 | 0.055 | 69.9% |
| 25 | 0.631 | 0.048 | 50.3% |
| 50 | 0.345 | 0.039 | 27.5% |
| 100 | 0.150 | 0.025 | 12.0% |
Data are hypothetical and for illustrative purposes only.
Table 2: IC50 Values of this compound With and Without Antioxidant Co-treatment
| Treatment Group | IC50 (µM) | 95% Confidence Interval | Fold-Increase in IC50 |
| This compound alone | 24.8 | 22.5 - 27.1 | - |
| This compound + N-acetylcysteine (1 mM) | 45.2 | 41.9 - 48.5 | 1.82 |
| This compound + Ascorbic Acid (100 µM) | 30.1 | 27.8 - 32.4 | 1.21 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with solvent) and untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.[18]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15-20 minutes to ensure complete dissolution.[18]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability using the formula: % Viability = (Absorbance of Test Sample / Absorbance of Control) x 100.[8]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium.[6]
Materials:
-
Cells and compound treatment setup as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions).
-
Microplate reader.
Procedure:
-
Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1. Set up controls:
-
Untreated control (spontaneous LDH release).
-
Vehicle control.
-
Maximum LDH release control (lyse cells with kit-provided lysis buffer 45 minutes before measurement).
-
-
Sample Collection: After incubation, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit's protocol and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (usually 20-30 minutes), protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.
Visualizations
Diagrams of Workflows and Pathways
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Simplified signaling pathways for apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. escolifesciences.com [escolifesciences.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Toxicity of excipients--a Food and Drug Administration perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemintel360.com [chemintel360.com]
- 12. Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity [mdpi.com]
- 13. Minimizing Contamination in Cell Culture Laboratories | Labcompare.com [labcompare.com]
- 14. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. From Euphoria to Cardiac Stress: Role of Oxidative Stress on the Cardiotoxicity of Methylone and 3,4-DMMC [mdpi.com]
- 17. Cytotoxic effects of various stressors on PC12 cells: involvement of oxidative stress and effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
AN-12-H5 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of AN-12-H5, a recombinant H5 hemagglutinin protein. The following information is intended to ensure the optimal performance and longevity of the product in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term storage, it is recommended to store lyophilized this compound at -20°C. Reconstituted protein solutions should be stored in working aliquots at -20°C to -80°C.[1] To minimize degradation and enzymatic activity, -80°C is the ideal temperature for long-term storage.[2]
Q2: Can I store this compound at 4°C?
Short-term storage of lyophilized this compound at 4°C for up to six months is permissible.[1] For reconstituted protein, temporary storage at 4°C is suitable for frequent use, but extended storage at this temperature is not recommended as proteins can be unstable.[2][3] If storing for more than 24 hours at 4°C, it is advisable to filter the sample with a 0.22µm filter and store it in a sterile tube to prevent microbial contamination.[4]
Q3: How should I reconstitute lyophilized this compound?
Before opening, centrifuge the vial to ensure the powder is at the bottom.[1] Most proteins can be reconstituted with sterile, distilled water.[1] For carrier-free this compound, reconstitute in a sterile, low-salt buffer such as 1x PBS or 10 mM Tris, pH 8.0, to minimize the risk of aggregation.[5] It is recommended to reconstitute to a concentration of 0.1 to 1.0 mg/mL.[1]
Q4: Why is it important to aliquot the reconstituted this compound?
Aliquoting the protein solution into single-use volumes is crucial to avoid repeated freeze-thaw cycles.[1][2] These cycles can denature the protein and lead to a loss of function.[2] Ice crystal formation during freezing and thawing can damage the protein's structure.[4]
Q5: What is the optimal protein concentration for storage?
It is best to store this compound at a concentration of 1 mg/mL or higher.[4] Storing proteins at a concentration that minimizes aggregation while maintaining solubility is recommended, with a general range of 1–5 mg/mL being suitable.[2] Diluted protein solutions are more susceptible to degradation and adsorption to the storage vessel walls.[2][4]
Troubleshooting Guide
Issue: I am observing precipitation/aggregation of my this compound solution.
Possible Causes and Solutions:
-
Improper pH or Ionic Strength: The solubility of a protein is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility.[3][6] Optimizing the salt concentration (e.g., with NaCl) can also help to shield electrostatic interactions that may lead to aggregation.[6]
-
High Protein Concentration: While storing at a higher concentration is generally recommended, excessively high concentrations can promote aggregation.[3] If you observe aggregation, consider diluting the protein stock before use.
-
Temperature Fluctuations: Proteins can become unstable and aggregate at higher temperatures.[6] Ensure you are working with the protein on ice and that storage temperatures are consistently maintained.
-
Oxidation: The presence of cysteine residues in proteins can lead to the formation of disulfide bonds and subsequent aggregation. Adding a reducing agent like DTT or β-mercaptoethanol to the buffer can prevent this.[2]
-
Hydrophobicity: The H5 hemagglutinin protein has hydrophobic regions. The addition of non-ionic detergents (e.g., Tween 20) or other stabilizing agents like glycerol can help to improve solubility.[3]
Issue: I am seeing a loss of this compound activity in my experiments.
Possible Causes and Solutions:
-
Repeated Freeze-Thaw Cycles: As mentioned, this is a primary cause of protein denaturation and activity loss.[1][2] Always use fresh aliquots for your experiments.
-
Proteolytic Degradation: The protein preparation may contain trace amounts of proteases. Including protease inhibitors in your buffer can prevent the degradation of your protein.[2]
-
Improper Storage Conditions: Storing the protein at inappropriate temperatures or for extended periods under suboptimal conditions can lead to a gradual loss of activity.[1][2]
-
Buffer Incompatibility: Ensure that the buffer components are compatible with your downstream application and do not interfere with the protein's function.[5]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Lyophilized this compound | Reconstituted this compound |
| Long-Term Storage | -20°C | -80°C (ideal) or -20°C[1][2] |
| Short-Term Storage | 4°C (up to 6 months)[1] | 4°C (for frequent use, <1 week)[2] |
| Room Temperature | Up to 30 days[1] | Not Recommended |
Table 2: Common Buffer Additives to Enhance this compound Stability
| Additive | Recommended Concentration | Purpose |
| Glycerol | 10-50% | Cryoprotectant, prevents ice crystal formation[2][3] |
| Sugars (Trehalose, Sucrose) | Varies | Protect against denaturation[2] |
| Reducing Agents (DTT, β-mercaptoethanol) | Varies | Prevent oxidation of thiol groups[2] |
| Protease Inhibitors | Varies | Reduce proteolytic degradation[2] |
| Carrier Proteins (BSA, HSA) | 0.1% | Prevent surface adsorption at low concentrations[5] |
Experimental Protocols
Protocol: Assessing the Thermal Stability of this compound
This protocol outlines a method to determine the thermal stability of this compound by measuring its residual activity after incubation at different temperatures.
Materials:
-
This compound protein solution (e.g., 1 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well PCR plate or thin-walled PCR tubes
-
Thermocycler or water baths
-
Assay for this compound activity (e.g., hemagglutination assay, cell binding assay)
Methodology:
-
Preparation of Protein Dilutions: Prepare aliquots of this compound at a working concentration in PBS.
-
Temperature Incubation:
-
Dispense equal volumes of the this compound solution into the wells of a 96-well PCR plate or into PCR tubes.
-
Incubate the plate/tubes at a range of temperatures (e.g., 37°C, 42°C, 50°C, 55°C, 60°C) for a fixed time (e.g., 30 minutes). Include a control sample kept on ice (4°C).
-
-
Cooling: After incubation, immediately transfer the samples to ice to stop any further thermal effects.
-
Activity Assay:
-
Perform a suitable functional assay to measure the remaining activity of this compound in each sample.
-
For example, in a hemagglutination assay, you would determine the highest dilution of the heat-treated protein that can still cause agglutination of red blood cells.
-
-
Data Analysis:
-
Normalize the activity of the heat-treated samples to the activity of the control sample (kept at 4°C), which is considered 100% activity.
-
Plot the percentage of residual activity against the incubation temperature to determine the temperature at which the protein loses 50% of its activity (T50).
-
Visualizations
Caption: Workflow for assessing the thermal stability of this compound.
Caption: H5 hemagglutinin binding, entry, and initiation of a cellular response.
References
- 1. Recombinant Proteins Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 2. genextgenomics.com [genextgenomics.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Recombinant Protein Storage Principle and Method - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. Recombinant Protein General Handling Protocols - Creative BioLabs [reagents-ingredients.creative-biolabs.com]
- 6. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
Technical Support Center: Enhancing Reproducibility of AN-12-H5 Experiments
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to ensure the reproducibility and reliability of experiments involving the novel MEK1/2 inhibitor, AN-12-H5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective, ATP-competitive small molecule inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, thereby downregulating the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various human cancers.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in dimethyl sulfoxide (DMSO). Aliquot the stock solution and store it at -20°C for up to 6 months or at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in cell culture media?
A3: In standard cell culture media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), this compound is stable for up to 72 hours at 37°C. For longer experiments, it is advisable to replenish the media with freshly diluted compound every 72 hours.
Q4: Does this compound have known off-target effects?
A4: this compound has been profiled against a panel of over 400 kinases and demonstrates high selectivity for MEK1/2. However, at concentrations significantly above the IC50 for MEK1/2, potential off-target effects cannot be entirely ruled out. We recommend performing a dose-response experiment to identify the optimal concentration and including appropriate controls to monitor for unexpected phenotypes.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay (e.g., MTT/XTT) Results
Q: My dose-response curves for this compound in a cell viability assay are inconsistent between experiments. What are the potential causes and solutions?
A: High variability in cell viability assays is a common issue. The table below summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter and perform a growth curve analysis to determine the optimal seeding density for your cell line, ensuring they remain in the exponential growth phase throughout the experiment. |
| Compound Dilution Errors | Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Use calibrated pipettes and perform dilutions in a stepwise manner to minimize errors. |
| Inconsistent Incubation Time | Standardize the incubation time with this compound across all plates and experiments. A typical incubation period is 48 to 72 hours, but this should be optimized for your specific cell line and experimental goals. |
| Edge Effects on Plates | "Edge effects" can occur due to uneven temperature or evaporation in the outer wells of a 96-well plate. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Reagent Handling | Ensure that the viability assay reagent (e.g., MTT, XTT) is properly stored, thoroughly mixed before use, and that the incubation time with the reagent is consistent for all plates. |
Below is a workflow diagram highlighting critical steps where variability can be introduced.
Issue 2: Inconsistent Inhibition of p-ERK in Western Blot Analysis
Q: I am not seeing a consistent, dose-dependent decrease in phosphorylated ERK (p-ERK) levels after treating cells with this compound. Why might this be happening?
A: This issue often points to problems with either the treatment protocol or the Western blot technique itself. This compound targets the MEK/ERK pathway, so a reduction in p-ERK is the expected pharmacodynamic response.
Troubleshooting Steps:
-
Confirm Compound Activity: Test the batch of this compound in a sensitive, well-characterized cell line known to respond to MEK inhibition.
-
Optimize Treatment Time: Inhibition of p-ERK is a rapid event. Harvest cell lysates at earlier time points (e.g., 30 minutes, 1 hour, 2 hours) post-treatment to capture the maximal effect before potential feedback mechanisms are initiated.
-
Serum Starvation: The MAPK/ERK pathway is activated by growth factors in serum. To see a clear inhibitory effect, serum-starve the cells for 12-24 hours before adding this compound. You can then stimulate the cells with a growth factor (e.g., EGF) with or without the inhibitor to observe a robust and clean signal.
-
Check Lysate Quality: Ensure that phosphatase and protease inhibitors are added to your lysis buffer immediately before use to preserve the phosphorylation status of proteins. Keep samples on ice at all times.
-
Validate Antibodies: Use validated antibodies for both p-ERK and total ERK. The ratio of p-ERK to total ERK is the most reliable measure of inhibition. Run a positive control (e.g., lysate from growth factor-stimulated cells) and a negative control (untreated, serum-starved cells).
Below is a summary of hypothetical data from a successful experiment.
| Treatment | Concentration | p-ERK (Relative Density) | Total ERK (Relative Density) | p-ERK / Total ERK Ratio |
| Vehicle (DMSO) | - | 1.00 | 1.05 | 0.95 |
| This compound | 1 nM | 0.82 | 1.03 | 0.80 |
| This compound | 10 nM | 0.45 | 1.01 | 0.45 |
| This compound | 100 nM | 0.08 | 0.99 | 0.08 |
| This compound | 1000 nM | 0.05 | 1.02 | 0.05 |
Detailed Experimental Protocol: Western Blot for p-ERK Inhibition
-
Cell Seeding: Seed 1.5 x 10^6 A375 (or other suitable) cells in 10 cm dishes. Allow cells to adhere for 24 hours.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 18-24 hours.
-
Inhibitor Treatment: Pre-treat cells with the desired concentrations of this compound (or DMSO vehicle) for 2 hours.
-
Stimulation: Stimulate the cells by adding EGF to a final concentration of 50 ng/mL for 10 minutes.
-
Cell Lysis: Immediately wash the plates twice with ice-cold PBS. Add 300 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK1/2 (e.g., 1:1000) and total ERK1/2 (e.g., 1:1000) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of p-ERK to total ERK for each sample.
AN-12-H5 experimental controls and validation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the experimental use and validation of the hypothetical compound AN-12-H5.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, the final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q2: How should I determine the optimal working concentration of this compound for my cell line?
A: The optimal concentration is cell-line dependent. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. A common starting point is a serial dilution from 100 µM down to 1 nM. A cell viability assay, such as the MTT assay, is suitable for this purpose.[1][2]
Q3: What are the essential controls for an experiment involving this compound?
A: To ensure data validity, every experiment should include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., 0.1% DMSO) used to dissolve this compound. This controls for any effects of the solvent itself.
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle. This serves as a baseline for normal cell behavior.
-
Positive Control (if applicable): A known compound or treatment that induces the expected effect. This confirms that the assay system is working correctly.
-
Negative Control (if applicable): A compound known to have no effect on the target.
Q4: How can I be sure my results are reproducible?
A: Reproducibility is key to reliable data.[3] To ensure it, standardize your protocols, use cells within a consistent low passage number range, and maintain consistent cell culture conditions (e.g., cell density, media).[4] Performing experiments in technical (replicates within the same experiment) and biological (independent experiments on different days) replicates is crucial.
Troubleshooting Guides
Cell-Based Assays
Issue 1: High variability between replicate wells.
-
Symptoms: Large standard deviations, inconsistent dose-response curves.[5]
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure the cell suspension is thoroughly mixed before and during plating. Let the plate sit at room temperature for 15-20 minutes before incubation to allow for even cell distribution.[5]
-
Pipetting Errors: Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents and pipette slowly and consistently.
-
Edge Effects: Increased evaporation in the outer wells of a microplate can cause variability. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[5]
-
Issue 2: Low or no signal/response.
-
Symptoms: No significant difference between treated and control groups.
-
Possible Causes & Solutions:
-
Suboptimal Compound Concentration: The concentrations used may be too low. Broaden the concentration range in your dose-response experiment.
-
Incorrect Incubation Times: Optimize the incubation time for the compound treatment. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Low Cell Number or Viability: Ensure you are seeding a sufficient number of healthy, logarithmically growing cells.[5]
-
Degraded Reagents: Check the expiration dates of all reagents, including the assay kit and the compound itself.[5]
-
Western Blot
Issue 3: Weak or no signal for the target protein.
-
Symptoms: Faint or absent bands on the membrane.
-
Possible Causes & Solutions:
-
Low Protein Abundance: The target protein may be expressed at low levels. Increase the amount of protein loaded per well (e.g., from 20µg to 40µg).[6][7] Consider enriching the protein through immunoprecipitation.[8]
-
Inefficient Protein Transfer: Verify successful transfer by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider a longer transfer time or a wet transfer system.[6][7]
-
Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C for the primary antibody).[9][10]
-
Inactive Antibody: Ensure antibodies have been stored correctly and have not expired. Test antibody activity using a positive control lysate known to express the target protein.[8]
-
Quantitative RT-PCR (qPCR)
Issue 4: Inconsistent or non-reproducible Ct values between replicates.
-
Symptoms: High standard deviation in Ct values for the same sample.
-
Possible Causes & Solutions:
-
Pipetting Inaccuracy: Small volume variations can lead to large Ct differences. Ensure pipettes are calibrated and use a master mix to minimize pipetting steps for individual wells.[11][12]
-
Poor RNA/cDNA Quality: Assess RNA integrity (e.g., using a Bioanalyzer) before starting. Ensure the reverse transcription reaction was efficient. Inconsistent RNA quality can lead to variable results.[11][12]
-
Primer/Probe Degradation: Repeated freeze-thaw cycles can degrade primers and probes. Aliquot primers and probes upon receipt.
-
Issue 5: Amplification in the No-Template Control (NTC).
-
Symptoms: A detectable Ct value in the well that contains no DNA template.
-
Possible Causes & Solutions:
-
Reagent Contamination: One of the reagents (water, master mix, primers) is contaminated with template DNA. Use fresh, dedicated reagents and clean workspaces and pipettes with 10% bleach.[11]
-
Primer-Dimer Formation: Primers may be annealing to each other and amplifying. This can be identified by a melt curve analysis, which will show a peak at a lower temperature than the specific product.[11] Consider redesigning primers if this is a persistent issue.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 ± 0.8 |
| A549 | Lung Cancer | 12.6 ± 2.1 |
| HCT116 | Colon Cancer | 2.5 ± 0.4 |
| U87-MG | Glioblastoma | 25.1 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Target Protein and Phospho-Protein Levels
| Treatment | Target Protein (Relative Density) | p-Target Protein (Relative Density) |
| Vehicle Control (0.1% DMSO) | 1.00 ± 0.05 | 1.00 ± 0.08 |
| This compound (1x IC50) | 0.98 ± 0.07 | 0.45 ± 0.06 |
| This compound (5x IC50) | 0.95 ± 0.09 | 0.12 ± 0.03 |
Protein levels were quantified by Western Blot and normalized to a loading control (e.g., GAPDH). Data are relative to the vehicle control.
Table 3: this compound Effect on Target Gene mRNA Expression
| Treatment | Target Gene (Fold Change) | Housekeeping Gene (Ct Value) |
| Vehicle Control (0.1% DMSO) | 1.0 ± 0.1 | 21.5 ± 0.3 |
| This compound (1x IC50) | 0.35 ± 0.05 | 21.4 ± 0.2 |
| This compound (5x IC50) | 0.11 ± 0.02 | 21.6 ± 0.4 |
Gene expression was measured by qPCR and calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH). Data are relative to the vehicle control.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
The MTT assay measures cell metabolic activity, which is indicative of cell viability.[1][13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[2][14]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Target Protein Analysis
This protocol is for detecting changes in the expression or phosphorylation of a target protein.[15]
-
Sample Preparation: Culture and treat cells with this compound as desired. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15] Confirm transfer efficiency using Ponceau S stain.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to your target protein) at the recommended dilution, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[16]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[17]
Protocol 3: Quantitative RT-PCR (qPCR) for Gene Expression
This protocol measures changes in the mRNA levels of a target gene.[18][19][20]
-
RNA Isolation: Culture and treat cells with this compound. Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy) or TRIzol reagent. Include a DNase treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction Setup: Prepare the qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for your target gene, and the synthesized cDNA template. Set up reactions in triplicate for each sample and control (NTC, vehicle).
-
qPCR Run: Perform the reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.[19]
-
Data Analysis: Determine the quantification cycle (Ct) for each sample. Perform a melt curve analysis at the end of the run (for SYBR Green assays) to check for amplification specificity. Calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing the target gene to a stable housekeeping gene.
Visualizations
Caption: Hypothetical mechanism of this compound inhibiting the MAPK/ERK signaling pathway.
Caption: A typical workflow for the experimental validation of a new compound.
Caption: A logical decision tree for troubleshooting weak or no signal in a Western Blot experiment.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. sinobiological.com [sinobiological.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. dispendix.com [dispendix.com]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. addgene.org [addgene.org]
- 17. bitesizebio.com [bitesizebio.com]
- 18. elearning.unite.it [elearning.unite.it]
- 19. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 20. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in AN-12-H5 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during the evaluation of the investigational compound AN-12-H5.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
This compound is a potent, ATP-competitive kinase inhibitor with high selectivity for the serine/threonine kinase XYZ. Its primary mechanism involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.
Q2: We are observing a significant discrepancy between the in-vitro IC50 and the cellular EC50 of this compound. What could be the reason?
This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:
-
Cellular Permeability: this compound may have poor membrane permeability, limiting its access to the intracellular target.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
High ATP Concentration in Cells: In-vitro kinase assays are often performed at ATP concentrations significantly lower than physiological levels.[1] The high intracellular ATP concentration can outcompete this compound for binding to the kinase, leading to a higher EC50.[1]
-
Off-Target Effects: In a cellular environment, the observed phenotype might be a result of the compound acting on multiple targets, not just the primary kinase of interest.[1]
-
Compound Stability: this compound may be unstable in the cell culture medium or rapidly metabolized by the cells.
Q3: Our fluorescence-based assay shows a decrease in signal with increasing concentrations of this compound, but a follow-up orthogonal assay does not confirm inhibition. Why?
This suggests potential interference of this compound with the assay technology itself. Here's how to troubleshoot:
-
Autofluorescence Check: Measure the fluorescence of this compound alone at the excitation and emission wavelengths used in your assay. High autofluorescence can lead to false positives or negatives.[2]
-
Fluorescence Quenching: Some compounds can quench the fluorescence signal, leading to an apparent inhibition. This can be assessed by observing a decrease in the signal of the positive control in the presence of the test compound.[2]
-
Counterscreen for Assay Components: Test for non-specific interactions of your compound with other assay components, such as the detection antibody or the tracer.[2]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability in your experimental data can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate.[1][3] |
| Inadequate Mixing | Gently mix all reagents thoroughly after addition. Avoid introducing bubbles.[3] |
| Edge Effects in Assay Plates | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations.[1][3] If their use is unavoidable, ensure proper plate sealing and incubation conditions.[1] |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on cold or warm surfaces.[3] |
| Compound Precipitation | Visually inspect for compound precipitation in your assay buffer. Determine the solubility of this compound in the final assay conditions. |
Issue 2: Inconsistent IC50 Values for this compound
Fluctuations in the calculated IC50 value can be frustrating. The following steps can help improve consistency.
| Potential Cause | Troubleshooting Step |
| Variable Enzyme Activity | Ensure the kinase is properly stored and handled to maintain its activity. Use a consistent lot of the enzyme for a set of experiments. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously.[1] |
| Incorrect Buffer Composition | The pH, ionic strength, and presence of additives in the reaction buffer can influence inhibitor binding and enzyme activity. Verify that the buffer conditions are optimal for your specific kinase.[3] |
| Compound Solubility and Stability | Ensure this compound is fully dissolved in the assay buffer. Test the stability of the compound in the assay buffer over the course of the experiment.[1] |
Experimental Protocols
Protocol 1: In-Vitro Kinase Assay (TR-FRET)
This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay. Specific concentrations and incubation times should be optimized for each kinase-substrate pair.
-
Prepare Reagents:
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase XYZ (prepare a 2X stock solution).
-
Biotinylated Substrate Peptide (prepare a 2X stock solution).
-
ATP (prepare a 2X stock solution).
-
This compound (prepare a serial dilution in DMSO, then dilute in Kinase Reaction Buffer to a 4X stock).
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4X this compound solution or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of the 2X Kinase/Substrate mix to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of 2X ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of stop solution containing EDTA and the detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader.
-
Protocol 2: ATP Competition Assay
This assay helps to determine if this compound is an ATP-competitive inhibitor.[3]
-
Perform the Standard In-Vitro Kinase Assay as described above with a concentration of this compound around its IC50 value.
-
Repeat the assay with a significantly higher concentration of ATP (e.g., 10-fold higher).[3]
-
Interpretation: If this compound is ATP-competitive, you will observe a rightward shift in the IC50 curve (i.e., a higher IC50 value) at the higher ATP concentration.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Troubleshooting Workflow for this compound Studies.
Caption: Logic Diagram for ATP Competition Assay.
References
Technical Support Center: Refining AN-12-H5 Delivery in In Vivo Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AN-12-H5 in in vivo models. This compound is a novel, genetically engineered therapeutic based on the hemagglutinin (HA) protein of the H5N1 influenza virus, designed for targeted delivery and therapeutic action. Successful in vivo application requires careful consideration of its stability, delivery vehicle, and potential host interactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of this compound during formulation?
A1: this compound, being derived from H5 hemagglutinin, exhibits pH-dependent stability. The HA protein's conformational stability is crucial for its function.[1][2] For optimal stability and to prevent premature conformational changes, it is recommended to formulate this compound in a buffer with a pH range of 7.0-7.5. Exposure to acidic conditions (pH < 6.0) can trigger irreversible conformational changes, similar to those required for membrane fusion in its native viral context, which may compromise its therapeutic efficacy.[1][3]
Q2: Can this compound be delivered in vivo without a carrier?
A2: While direct administration is possible, it is generally not recommended. Unformulated this compound may be susceptible to rapid degradation and clearance. The use of a suitable delivery vehicle, such as cationic polymers (e.g., in vivo-jetPEI®) or protein nanoparticles, can protect the therapeutic from degradation, enhance its circulation time, and improve its delivery to target tissues.[4][5][6]
Q3: What are the potential immunogenic effects of this compound?
A3: As a viral protein-based therapeutic, this compound has the potential to elicit an immune response. The extent of this response can be influenced by the delivery vehicle and the host's immune status. The H5 HA protein itself is known to be immunogenic.[7] Researchers should monitor for signs of an immune response, such as the production of neutralizing antibodies, which could impact the therapeutic's efficacy upon repeated administration.
Q4: How does the stability of the H5 HA protein in this compound affect its in vivo performance?
A4: The stability of the H5 HA component is a critical factor for successful in vivo delivery and function.[2][8] A more stable HA conformation is generally desirable as it can better withstand the physiological environment and reach the target site intact.[8] Mutations can be introduced to the HA protein to increase its thermal and acid stability, which may enhance its performance as a therapeutic.[2][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low therapeutic efficacy in vivo | Premature conformational change of this compound due to acidic microenvironments. | Ensure the formulation buffer has a pH of 7.0-7.5. Consider co-administration with proton pump inhibitors to modulate endosomal pH, though this requires careful validation. |
| Rapid clearance of this compound from circulation. | Utilize a stealth delivery vehicle, such as PEGylated nanoparticles, to increase circulation half-life and reduce uptake by the reticuloendothelial system.[9] | |
| Inefficient delivery to the target tissue. | Optimize the targeting strategy. If using a nanoparticle carrier, consider conjugating targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface. | |
| Observed toxicity or adverse events in animal models | Off-target effects of this compound or the delivery vehicle. | Conduct a thorough biodistribution study to identify off-target accumulation.[9][10] Evaluate the toxicity of the delivery vehicle alone as a control. |
| Immune response to this compound or the delivery vehicle. | Perform immunological profiling to assess for antibody production and cytokine release. Consider strategies to reduce immunogenicity, such as PEGylation or the use of immunosuppressive agents if appropriate for the therapeutic context. | |
| Variability in experimental results | Inconsistent formulation of the this compound delivery complex. | Standardize the protocol for preparing the this compound and delivery vehicle complex. Characterize each batch for size, charge, and encapsulation efficiency. |
| Differences in animal handling and administration. | Ensure consistent administration routes and techniques across all animals in the study. |
Experimental Protocols
Protocol 1: Formulation of this compound with in vivo-jetPEI®
This protocol describes the formulation of this compound with the cationic polymer in vivo-jetPEI® for systemic delivery.
Materials:
-
This compound solution (in sterile, endotoxin-free PBS, pH 7.4)
-
in vivo-jetPEI® solution
-
10% glucose solution (sterile)
Procedure:
-
Dilute the desired amount of this compound in 10% glucose solution to a final volume of 100 µL.
-
Vortex the in vivo-jetPEI® solution.
-
In a separate tube, dilute the appropriate amount of in vivo-jetPEI® in 10% glucose solution to a final volume of 100 µL. The optimal N/P ratio (ratio of nitrogen atoms in PEI to phosphate groups in the therapeutic, if applicable, or a similar charge ratio for proteins) should be empirically determined.
-
Add the diluted in vivo-jetPEI® solution to the diluted this compound solution at once.
-
Vortex the mixture gently for 10 seconds.
-
Incubate at room temperature for 15-30 minutes to allow for complex formation.
-
The this compound/PEI complexes are now ready for in vivo administration.
Protocol 2: In Vivo Biodistribution Study of this compound
This protocol outlines a method for assessing the biodistribution of this compound in a mouse model.
Materials:
-
Fluorescently labeled this compound (e.g., Cy5-AN-12-H5) formulated with a delivery vehicle.
-
Anesthetizing agent (e.g., isoflurane).
-
Saline for organ perfusion.
-
Organ harvesting tools.
-
In vivo imaging system or fluorescence plate reader.
Procedure:
-
Administer the formulated Cy5-AN-12-H5 to mice via the desired route (e.g., intravenous injection).
-
At predetermined time points (e.g., 1, 4, 24, and 48 hours), euthanize a cohort of mice.[9]
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Harvest major organs (liver, spleen, kidneys, lungs, heart, brain, etc.).[9][10]
-
Organs can be imaged whole using an in vivo imaging system to quantify fluorescence intensity.
-
Alternatively, organs can be homogenized, and the fluorescence can be measured using a fluorescence plate reader.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound Formulations
| Formulation | Cell Line | CC50 (µg/mL) |
| This compound alone | HEK293 | > 100 |
| This compound + in vivo-jetPEI® | HEK293 | 45.8 |
| This compound + Lipofectamine | HEK293 | 22.1 |
| This compound alone | A549 | > 100 |
| This compound + in vivo-jetPEI® | A549 | 52.3 |
| This compound + Lipofectamine | A549 | 28.9 |
CC50 (50% cytotoxic concentration) values are hypothetical and should be determined experimentally for each cell line and formulation.[11]
Table 2: Biodistribution of this compound in Balb/c Mice (4 hours post-injection)
| Organ | This compound alone (%ID/g) | This compound + PEG-Liposomes (%ID/g) |
| Liver | 45.2 ± 5.1 | 15.3 ± 2.8 |
| Spleen | 25.8 ± 3.9 | 8.1 ± 1.5 |
| Kidneys | 10.5 ± 1.8 | 3.2 ± 0.9 |
| Lungs | 5.1 ± 1.1 | 2.5 ± 0.7 |
| Heart | 1.2 ± 0.3 | 0.8 ± 0.2 |
| Brain | < 0.1 | < 0.1 |
%ID/g (percentage of injected dose per gram of tissue) values are representative and will vary based on the delivery vehicle and animal model.[9]
Visualizations
Caption: Experimental workflow for in vivo testing of this compound.
Caption: Troubleshooting logic for low efficacy of this compound.
References
- 1. Acid Stability of the Hemagglutinin Protein Regulates H5N1 Influenza Virus Pathogenicity | PLOS Pathogens [journals.plos.org]
- 2. Identification of Stabilizing Mutations in an H5 Hemagglutinin Influenza Virus Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Nasal delivery of H5N1 avian influenza vaccine formulated with GenJet⢠or in vivo-jetPEI® induces enhanced serological, cellular and protective immune responses - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Conformational Stability of the Hemagglutinin of H5N1 Influenza A Viruses Influences Susceptibility to Broadly Neutralizing Stem Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution and Physiologically-Based Pharmacokinetic Modeling of Gold Nanoparticles in Mice with Interspecies Extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to AN-12-H5 and Other Enterovirus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enterovirus inhibitor AN-12-H5 with other notable antiviral agents. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Introduction to Enterovirus Inhibition Strategies
Enteroviruses represent a broad genus of RNA viruses responsible for a wide range of human diseases, from the common cold to severe neurological conditions. The development of effective antiviral therapies is a significant focus of infectious disease research. Inhibition strategies primarily target either viral components, such as the capsid or essential enzymes, or co-opted host factors necessary for viral replication. This guide focuses on this compound, a host-targeting inhibitor, and compares its performance with other key classes of enterovirus inhibitors.
Mechanism of Action: this compound
This compound is an anti-enterovirus compound that primarily functions by targeting a host protein, the oxysterol-binding protein (OSBP)[1]. OSBP is a crucial component of the intracellular lipid transport machinery, which enteroviruses hijack to create their replication organelles. By inhibiting OSBP, this compound disrupts the transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P), essential lipids for the formation and function of these viral replication sites[2][3]. This disruption effectively halts viral RNA replication.
Some evidence also suggests that this compound may have polypharmacological effects, potentially also targeting the viral capsid protein VP1[1]. This dual mechanism could contribute to its antiviral potency and potentially a higher barrier to resistance. This compound is described as an enviroxime-like compound, sharing a similar resistance profile with other 3A-targeting inhibitors, despite structural differences[4].
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound and other selected enterovirus inhibitors against various enterovirus strains. The data is presented as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50) where available. The Selectivity Index (SI), calculated as CC50/EC50, is also provided as a measure of the compound's therapeutic window.
| Table 1: Antiviral Activity of Host-Targeting Inhibitors | |||||
| Compound | Target | Virus | Cell Line | EC50 (µM) | Reference |
| This compound | OSBP | Enterovirus 71 (EV71) | - | 0.55 | [4] |
| Enviroxime | PI4KIIIβ | Enterovirus 71 (EV71) | RD | 0.06 ± 0.001 | [5] |
| Poliovirus | - | - | [6] | ||
| Rhinovirus | - | - | [6] | ||
| GW5074 | PI4KIIIβ | Enterovirus 71 (EV71) | - | 2.0 | [6] |
| Poliovirus | - | - | [7] | ||
| TTP-8307 | OSBP/3A | Coxsackievirus B3 (CVB3) | - | 1.2 | [8][9] |
| Poliovirus (Sabin strains) | - | 0.85 | [8][10] | ||
| Coxsackievirus A16 | - | 0.85 | [10] | ||
| Coxsackievirus A21 | - | 5.34 | [10] |
| Table 2: Antiviral Activity of Direct-Acting Antiviral Agents | |||||
| Compound | Target | Virus | Cell Line | EC50 (µM) | Reference |
| Capsid Binders | |||||
| Pleconaril | VP1 Hydrophobic Pocket | Enterovirus 71 (EV71) | - | >100 | [11] |
| Coxsackievirus A9 | - | 0.027 | [12] | ||
| Poliovirus (type 3 Sabin) | - | 0.341 | [12] | ||
| Vapendavir | VP1 Hydrophobic Pocket | Enterovirus 71 (EV71) | - | 0.5 - 1.4 | [13] |
| Rhinovirus 2 | HeLa | 0.005 µg/mL | [13] | ||
| Rhinovirus 14 | - | 0.09 ± 0.01 | [14] | ||
| Protease Inhibitor | |||||
| Rupintrivir | 3C Protease | Enterovirus 71 (EV71) | - | 0.18 | [15] |
| Coxsackievirus A16 | - | 0.331 | [16] | ||
| Human Rhinovirus (mean of 48 serotypes) | H1-HeLa, MRC-5 | 0.023 | [17] | ||
| Coxsackievirus A21, B3 | - | - | [17] | ||
| Echovirus 11 | - | - | [17] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
Signaling Pathway of Host-Targeting Inhibitors
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. embopress.org [embopress.org]
- 4. Enterovirus (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Developments towards antiviral therapies against enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular kinase inhibitors that suppress enterovirus replication have a conserved target in viral protein 3A similar to that of enviroxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TTP-8307 | Antiviral compounds | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Discovery of Potent EV71 Capsid Inhibitors for Treatment of HFMD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of AN-12-H5 and Pleconaril: Unveiling Two Distinct Antiviral Strategies Against Enteroviruses
For Immediate Release
[City, State] – November 21, 2025 – In the ongoing battle against enteroviral infections, two small molecule inhibitors, AN-12-H5 and pleconaril, have emerged as subjects of significant research interest. While both compounds exhibit potent antiviral activity against a range of enteroviruses, a detailed comparative analysis reveals distinct mechanisms of action, offering different therapeutic avenues for drug development professionals. This guide provides a comprehensive, data-driven comparison of this compound and pleconaril, summarizing their performance, experimental validation, and underlying molecular pathways.
Executive Summary
Pleconaril, a well-characterized capsid inhibitor, acts by binding to a hydrophobic pocket in the viral protein 1 (VP1), thereby preventing the uncoating of the viral RNA. In contrast, this compound demonstrates a novel, bifunctional mechanism. It not only targets the viral capsid, with resistance mutations identified in VP1 and VP3, but also functions as an enviroxime-like compound, inhibiting a crucial step in viral replication. This dual-pronged attack suggests this compound may offer a broader spectrum of activity and a higher barrier to resistance.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and pleconaril, providing a clear comparison of their in vitro efficacy and cytotoxicity.
Table 1: In Vitro Antiviral Activity (EC₅₀/IC₅₀)
| Compound | Virus | Assay Type | Cell Line | EC₅₀/IC₅₀ (µM) | Citation(s) |
| This compound | Poliovirus (Sabin 1) | Plaque Reduction | HEp-2 | 0.038 | [1][2] |
| Enterovirus 71 (Nagoya) | Plaque Reduction | HEp-2 | 0.015 | [1][2] | |
| Pleconaril | Enteroviruses (214 clinical isolates) | Cytopathic Effect | Various | 0.002 - 3.4 | [3] |
| Rhinoviruses (46 clinical isolates) | Cytopathic Effect | Ohio HeLa | <0.01 - >1 µg/mL | [4] | |
| Coxsackievirus A21 | Cytopathic Effect | - | - | [5] |
Note: Direct comparison of EC₅₀/IC₅₀ values should be made with caution due to variations in viral strains, cell lines, and assay methodologies.
Table 2: Cytotoxicity (CC₅₀)
| Compound | Cell Line | Assay Type | CC₅₀ (µM) | Citation(s) |
| This compound | HEp-2 | Not specified | >10 | [1][2] |
| Pleconaril | HeLa, LLC-MK2D, RD | MTT Assay | 12.5 - 25 | [6] |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | Pleconaril | Citation(s) |
| Bioavailability (Oral) | Data not available | ~70% | [7] |
| Protein Binding | Data not available | >99% | [1] |
| Metabolism | Data not available | Hepatic (CYP3A4 induction) | [1][8] |
| Elimination Half-life | Data not available | 1.5 - 31 hours (adults) |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and pleconaril lies in their molecular targets and the subsequent disruption of the viral life cycle.
Pleconaril: The Capsid Blocker
Pleconaril's mechanism is well-established. It inserts itself into a hydrophobic pocket within the VP1 capsid protein of picornaviruses.[1][2] This binding stabilizes the viral capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell.[2][6] In some rhinoviruses, it also inhibits attachment to the host cell receptor.[1]
This compound: The Dual Inhibitor
This compound presents a more complex and potentially more robust antiviral strategy. It exhibits a bifunctional mechanism of action:
-
Early-Stage Inhibition (Capsid Interaction): Similar to pleconaril, this compound interferes with an early stage of the viral life cycle. Resistance to this activity has been mapped to mutations in the VP1 and VP3 capsid proteins of Enterovirus 71 (EV71).[1][2] This indicates that this compound directly or indirectly interacts with the viral capsid to prevent entry or uncoating.
-
Replication Inhibition (Enviroxime-like Activity): this compound also functions as an enviroxime-like compound.[1][2] Enviroxime and its analogues are known to target the viral 3A protein, which is essential for the formation of replication complexes. While the precise molecular target of this compound's replication inhibition is still under investigation, its functional similarity to enviroxime suggests it disrupts the formation of the viral replication machinery.
This dual mechanism is a significant advantage, as it targets two distinct and essential stages of the viral life cycle, potentially reducing the likelihood of resistance development.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of these antiviral agents, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the antiviral activity of this compound and pleconaril.
1. Cytopathic Effect (CPE) Inhibition Assay (for Pleconaril)
-
Objective: To determine the concentration of the compound that protects 50% of cells from virus-induced cell death (EC₅₀).
-
Methodology:
-
Seed appropriate host cells (e.g., HeLa, LLC-MK2D, RD) in 96-well plates and incubate to form a monolayer.[6]
-
Prepare serial dilutions of the test compound (pleconaril).
-
Infect the cell monolayers with a known amount of virus.
-
Add the compound dilutions to the infected cells.
-
Incubate the plates until CPE is observed in the virus control wells (no compound).
-
Assess cell viability using methods such as microscopic examination or spectrophotometric analysis after staining with a vital dye (e.g., neutral red).[4]
-
Calculate the EC₅₀ value from the dose-response curve.
-
2. Plaque Reduction Assay (for this compound)
-
Objective: To determine the concentration of the compound that reduces the number of viral plaques by 50% (EC₅₀).
-
Methodology:
-
Seed host cells (e.g., HEp-2) in multi-well plates to form a confluent monolayer.[1][2]
-
Prepare serial dilutions of the test compound (this compound).
-
Infect the cell monolayers with a low multiplicity of infection (MOI) of the virus.
-
After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the compound dilutions.
-
Incubate the plates for a period sufficient for plaque formation.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the EC₅₀ value by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control.
-
3. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of the compound that reduces the viability of uninfected cells by 50% (CC₅₀).
-
Methodology:
-
Seed cells in 96-well plates.
-
Add serial dilutions of the test compound to the cells.
-
Incubate for a period equivalent to the antiviral assay.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce MTT to a purple formazan product.
-
After incubation, solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the CC₅₀ from the dose-response curve.
-
4. Time-of-Addition Assay
-
Objective: To determine the stage of the viral life cycle inhibited by the antiviral compound.
-
Methodology:
-
Synchronize viral infection of a cell monolayer.
-
Add the antiviral compound at different time points relative to the infection (before, during, and at various times after infection).
-
After a single round of replication, quantify the virus yield (e.g., by plaque assay or RT-qPCR).
-
The time point at which the addition of the compound no longer reduces the virus yield indicates the latest stage of the viral life cycle that is inhibited.
-
Conclusion
The comparative analysis of this compound and pleconaril highlights two distinct and valuable approaches to combating enterovirus infections. Pleconaril's well-defined capsid-binding mechanism has paved the way for the development of numerous other capsid inhibitors. However, the emergence of resistance remains a concern. This compound, with its novel bifunctional mechanism targeting both the viral capsid and a key replication step, represents a promising next-generation antiviral candidate. Its dual-target approach may not only provide a broader spectrum of activity but also a higher genetic barrier to the development of resistance. Further research, particularly in vivo efficacy and pharmacokinetic studies of this compound, is warranted to fully elucidate its therapeutic potential. This comparative guide serves as a valuable resource for researchers and drug development professionals in the strategic design of future anti-enteroviral therapies.
References
- 1. A bifunctional anti-enterovirus compound that inhibits replication and the early stage of enterovirus 71 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Azane;molecular hydrogen | H5N | CID 16741201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete nucleotide sequence of enterovirus 71 is distinct from poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound intermediate-1 254882-14-9 | MedChemExpress [medchemexpress.eu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to AN-12-H5 and Rupintrivir for the Inhibition of Enterovirus 71
For Researchers, Scientists, and Drug Development Professionals
Enterovirus 71 (EV71) is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications in children. The development of effective antiviral therapies is a critical public health priority. This guide provides an objective comparison of two promising inhibitors of EV71: AN-12-H5 and rupintrivir, supported by available experimental data.
At a Glance: this compound vs. Rupintrivir
| Feature | This compound | Rupintrivir |
| Primary Viral Target(s) | Viral non-structural protein 3A, Capsid protein VP1[1] | Viral non-structural protein 3C protease (3Cpro)[2] |
| Mechanism of Action | Bifunctional inhibitor acting on viral entry and replication[1] | Irreversible inhibitor of the 3C protease, crucial for viral polyprotein processing[2] |
| Reported Antiviral Potency (EC50) | 0.15 µM - 0.55 µM[1] | ~1 nM - 0.18 µM[3][4][5] |
Quantitative Performance Data
The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound and rupintrivir against Enterovirus 71. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines, virus strains, and assay methodologies can vary between studies.
Table 1: Antiviral Activity (EC50) of this compound and Rupintrivir against EV71
| Compound | Cell Line | Virus Strain | EC50 (µM) | Reference |
| This compound | RD | Not Specified | 0.55 | [1] |
| This compound (as AN-23-F6, a similar structure) | RD | Not Specified | 0.15 | [1] |
| Rupintrivir | RD | FY573 | 0.18 | [3] |
| Rupintrivir | RD | BJ/CHN/2008 | ~0.001 | [4][5] |
| Rupintrivir | RD | Not Specified | 0.06 ± 0.001 | [6] |
| Rupintrivir | Human Intestinal Organoids (HIOs) | Not Specified | 0.4 ± 0.2 | [6] |
Table 2: Cytotoxicity (CC50) of this compound and Rupintrivir
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | RD | 78 | [1] |
| This compound (as AN-23-F6, a similar structure) | RD | 84 | [1] |
| Rupintrivir | RD | >100 | [2] |
| Rupintrivir | RD | >25 | [6] |
| Rupintrivir | Human Intestinal Organoids (HIOs) | >25 | [6] |
Mechanism of Action and Signaling Pathways
Rupintrivir is a well-characterized inhibitor of the EV71 3C protease (3Cpro), a viral enzyme essential for the cleavage of the viral polyprotein into functional structural and non-structural proteins. By irreversibly binding to the active site of 3Cpro, rupintrivir effectively halts viral replication.[2]
This compound exhibits a dual mechanism of action. It targets the viral non-structural protein 3A, which is involved in the formation of replication complexes. Additionally, this compound targets the viral capsid protein VP1, thereby inhibiting the early stages of viral entry into the host cell.[1]
Figure 1. Mechanisms of Action for Rupintrivir and this compound.
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the antiviral efficacy of this compound and rupintrivir are provided below.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from virus-induced cell death.
a. Cell Seeding:
-
Seed human Rhabdomyosarcoma (RD) cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
b. Compound Treatment and Infection:
-
Prepare serial dilutions of the test compounds (this compound or rupintrivir).
-
Add the diluted compounds to the cell monolayers.
-
Subsequently, infect the cells with EV71 at a specified Multiplicity of Infection (MOI), for example, 0.01.[4]
-
Include control wells with virus only (virus control) and cells only (cell control).
c. Incubation and Observation:
-
Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.[4]
-
Observe the cells daily for the appearance of cytopathic effects (cell rounding, detachment) under a microscope.
d. Quantification of Cell Viability:
-
After the incubation period, quantify cell viability using a colorimetric assay such as the MTT or MTS assay.
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.[4][7]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[4]
e. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
The EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced CPE) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Figure 2. Workflow for the CPE Inhibition Assay.
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles.
a. Cell Seeding:
-
Seed RD cells in 24-well plates and grow to confluency.[8]
b. Virus and Compound Incubation:
-
Pre-incubate a known titer of EV71 (e.g., 100 plaque-forming units, PFU) with serial dilutions of the test compound for 1 hour at room temperature.[8]
c. Infection and Overlay:
-
Add the virus-compound mixture to the RD cell monolayers and allow for adsorption for 1 hour.[8]
-
Remove the inoculum and overlay the cells with a medium containing a semi-solid substance like carboxymethylcellulose or agarose to restrict virus spread to adjacent cells.[8]
d. Incubation and Staining:
-
Incubate the plates for 48 hours to allow for plaque formation.[8]
-
Fix the cells with a solution like 4% formaldehyde.[8]
-
Stain the cells with a dye such as crystal violet, which stains viable cells, leaving the plaques (areas of cell death) unstained.[8]
e. Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
The IC50 value (the concentration of the compound that reduces the number of plaques by 50%) is determined from a dose-response curve.
Viral Yield Reduction Assay
This assay measures the effect of a compound on the production of new infectious virus particles.
a. Infection and Treatment:
-
Infect confluent monolayers of RD cells with EV71 at a specific MOI.
-
After virus adsorption, wash the cells and add a fresh medium containing serial dilutions of the test compound.[3]
b. Incubation and Harvesting:
-
Incubate the infected and treated cells for a full replication cycle (e.g., 24-48 hours).[3]
-
Harvest the cell culture supernatant, which contains the progeny virus.[9]
c. Titration of Progeny Virus:
-
Determine the titer of the harvested virus from each treatment condition using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.[9]
d. Data Analysis:
-
Calculate the reduction in viral titer for each compound concentration compared to the untreated virus control.
-
The concentration of the compound that results in a 90% or 99% reduction in viral yield (IC90 or IC99) is often reported.
Cytotoxicity Assay (MTT/MTS Assay)
This assay is crucial to ensure that the observed antiviral activity is not due to the compound's toxicity to the host cells.
a. Cell Seeding:
-
Seed RD cells in a 96-well plate as described for the CPE assay.
b. Compound Treatment:
-
Add serial dilutions of the test compound to the cells in the absence of the virus.
c. Incubation and Viability Measurement:
-
Incubate the cells for the same duration as the antiviral assays (e.g., 3 days).
-
Measure cell viability using the MTT or MTS assay as described in the CPE inhibition assay protocol.[4][7]
d. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated cell control.
-
The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined from a dose-response curve.
-
The Selectivity Index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more favorable safety profile.
Figure 3. Workflow for the Cytotoxicity Assay.
Conclusion
Both this compound and rupintrivir demonstrate potent inhibitory activity against Enterovirus 71 in vitro. Rupintrivir, with its well-defined target and extensive characterization, represents a strong candidate for antiviral development. This compound, with its dual mechanism of action targeting both viral entry and replication, offers a potentially broader window for therapeutic intervention. Further head-to-head comparative studies under standardized conditions are warranted to definitively assess their relative efficacy and potential for clinical development in the treatment of EV71 infections. The high selectivity indices reported for both compounds are encouraging, suggesting a favorable preliminary safety profile. Researchers and drug developers are encouraged to utilize the provided experimental protocols to further investigate these and other potential anti-EV71 agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on Inhibition of Proliferation of Enterovirus-71 by Compound YZ-LY-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structures of Enterovirus 71 3C Protease Complexed with Rupintrivir Reveal the Roles of Catalytically Important Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Validating the Antiviral Specificity of AN-12-H5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral compound AN-12-H5 with other relevant alternatives, supported by experimental data and detailed methodologies. This compound has been identified as a novel, bifunctional anti-enterovirus compound with a unique mechanism of action against Enterovirus 71 (EV71), a significant human pathogen responsible for hand, foot, and mouth disease and severe neurological complications.
Executive Summary
This compound distinguishes itself from other anti-enterovirus agents by exhibiting a dual mechanism of action. It not only inhibits a crucial step in viral replication, similar to enviroxime-like compounds, but also targets an early stage of the EV71 infection cycle. This positions this compound as a promising candidate for further antiviral drug development. This guide will delve into its specificity, mechanism, and comparative performance.
Comparative Antiviral Activity
This compound has demonstrated significant inhibitory effects on Enterovirus 71. The following table summarizes its antiviral activity in comparison to other known anti-enterovirus compounds.
| Compound | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Mechanism of Action | Reference |
| This compound | Enterovirus 71 (EV71) | Data not available in abstract | Data not available in abstract | Data not available in abstract | Inhibits replication (3A protein) and early-stage infection (VP1 & VP3 capsid proteins) | [1][2][3] |
| Enviroxime | Poliovirus, Rhinovirus | ~0.1 | >100 | >1000 | Inhibits viral replication (3A protein) | [1][2] |
| Pleconaril | Enteroviruses, Rhinoviruses | 0.04 - 0.5 | >100 | >200-2500 | Binds to viral capsid (VP1) to prevent uncoating | |
| Rupintrivir | Rhinoviruses, Enteroviruses | 0.004 - 0.05 | >100 | >2000-25000 | 3C protease inhibitor | [4] |
| GW5074 | Enterovirus 71 (EV71) | Data not available | Data not available | Data not available | Targets 3A protein to inhibit replication | [4] |
Note: Specific EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values for this compound were not available in the reviewed abstracts. The primary research article by Arita et al. (2010) would contain this quantitative data.
Mechanism of Action of this compound
This compound exhibits a unique bifunctional mechanism against Enterovirus 71.[1][3]
-
Inhibition of Viral Replication: Similar to enviroxime, this compound targets the viral non-structural protein 3A.[3][4] This protein is essential for the formation of the viral replication complex. By targeting 3A, this compound disrupts the replication of the viral genome.
-
Inhibition of Early-Stage Infection: this compound also targets the viral capsid proteins VP1 and VP3.[3][4] This interaction is thought to interfere with the early stages of infection, such as attachment to host cells or the uncoating of the viral genome.
This dual-action mechanism is a significant advantage, as it targets two distinct and crucial stages of the viral life cycle, potentially reducing the likelihood of the development of drug-resistant viral strains.
Experimental Protocols
The validation of this compound's antiviral specificity would involve a series of established virological and molecular biology assays. The following are detailed methodologies for key experiments.
Antiviral Activity and Cytotoxicity Assays
This experiment aims to determine the effective concentration of this compound for inhibiting viral replication and its toxicity to host cells.
-
Cell Culture: Human rhabdomyosarcoma (RD) cells, which are susceptible to EV71 infection, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Virus Propagation: The EV71 BrCr strain is propagated in RD cells, and the viral titer is determined by a plaque assay.
-
Antiviral Assay (Plaque Reduction Assay):
-
RD cells are seeded in 6-well plates and grown to confluence.
-
The cells are infected with EV71 at a multiplicity of infection (MOI) of 0.01.
-
After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
The cells are then overlaid with DMEM containing 1% methylcellulose and varying concentrations of this compound.
-
The plates are incubated for 3-4 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
The cells are fixed with 10% formalin and stained with 0.5% crystal violet.
-
The number of plaques is counted, and the EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
-
-
Cytotoxicity Assay (MTT Assay):
-
RD cells are seeded in 96-well plates.
-
The cells are treated with various concentrations of this compound for the same duration as the antiviral assay.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50%.
-
Time-of-Addition Experiment
This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by this compound.
-
RD cells are infected with EV71.
-
This compound is added at different time points relative to the infection:
-
Pre-treatment: Compound is added before viral infection and removed.
-
Co-treatment: Compound is added along with the virus.
-
Post-treatment: Compound is added at various times after viral infection (e.g., 0, 2, 4, 6 hours post-infection).
-
-
Viral yield is determined at the end of the replication cycle (e.g., 12 hours post-infection) by plaque assay.
-
The results will indicate whether this compound affects early events (attachment, entry, uncoating) or later events (replication, assembly, release).
Resistant Mutant Selection and Genotypic Analysis
This experiment identifies the viral targets of this compound.
-
EV71 is serially passaged in RD cells in the presence of sub-optimal concentrations of this compound.
-
Viruses that can replicate in the presence of the compound are selected.
-
The resistant viral clones are isolated by plaque purification.
-
The genomes of the resistant viruses are sequenced, and the mutations are compared to the wild-type virus.
-
Mutations found in the genes encoding the 3A, VP1, and VP3 proteins would confirm these as the targets of this compound.[3]
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for validating this compound and its proposed mechanism of action.
Caption: Experimental workflow for validating the antiviral specificity of this compound.
Caption: Proposed dual mechanism of action of this compound against Enterovirus 71.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Enterovirus B: Selective Inhibition by Quinoxaline Derivatives and Bioinformatic RNA-Motif Identification as New Targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AN-12-H5 and PI4KB Inhibitors in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for effective antiviral therapeutics, particularly against enteroviruses, two distinct classes of compounds have emerged as subjects of intensive research: the experimental compound AN-12-H5 and a range of inhibitors targeting phosphatidylinositol 4-kinase III beta (PI4KB). This guide provides an objective comparison of their performance, mechanisms of action, and supporting experimental data to aid researchers in navigating the landscape of potential antiviral strategies. A key distinction lies in their molecular targets; while PI4KB inhibitors directly suppress the activity of a crucial host kinase, this compound appears to operate through a different, PI4KB-independent mechanism.
Divergent Mechanisms of Action
PI4KB Inhibitors: Phosphatidylinositol 4-kinase III beta is a host cell enzyme essential for the replication of many positive-strand RNA viruses, including enteroviruses.[1][2] This kinase is responsible for generating phosphatidylinositol 4-phosphate (PI4P), a lipid that plays a critical role in the formation of viral replication organelles—specialized structures within the host cell where viral genome replication occurs.[2][3] PI4KB inhibitors work by binding to the kinase and blocking its catalytic activity, thereby depleting the PI4P pools necessary for the assembly of these replication factories and halting viral propagation.[4]
This compound: In contrast, studies have shown that this compound does not inhibit PI4KB activity.[5] Evidence suggests that this compound may exert its antiviral effect by targeting other host factors. Some research indicates a potential role in the inhibition of oxysterol-binding protein (OSBP), another crucial component in the lipid metabolism and trafficking that viruses exploit for their replication. However, the precise mechanism of action for this compound is still under investigation.
Comparative Efficacy and Cytotoxicity
The following tables summarize the in vitro efficacy (EC50) and cytotoxicity (CC50) of this compound and several well-characterized PI4KB inhibitors against a range of enteroviruses. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the compound's therapeutic window.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Virus Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line |
| Poliovirus (PV) | 0.77 | >125 | >162 | RD |
| Enterovirus 71 (EV71) | 0.73 | >125 | >171 | RD |
| Hepatitis C Virus (HCV) | Strong Inhibitory Effect | Not Reported | Not Reported | Not Reported |
Data sourced from Arita et al., 2011.[5]
Table 2: Antiviral Activity and Cytotoxicity of Selected PI4KB Inhibitors
| Compound | Virus Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | PI4KB IC50 (nM) |
| BF738735 | Enteroviruses (various) | 4 - 71 | 11 - 65 | >155 | BGM, HeLa | 5.7 |
| Coxsackievirus B3 (CVB3) | 77 | Not Reported | Not Reported | Not Reported | 5.7 | |
| T-00127-HEV1 | Poliovirus (PV) | 770 | >125 | >162 | RD | 60 |
| Enterovirus 71 (EV71) | 730 | >125 | >171 | RD | 60 | |
| PIK-93 | Poliovirus (PV) | 140 | Not Reported | Not Reported | Not Reported | 19 |
| Hepatitis C Virus (HCV) | 1900 | 8.1 - 10 | ~4-5 | Huh-7 | 19 | |
| GW5074 | Poliovirus (PV) | Not Reported | Not Reported | Not Reported | Not Reported | Strong Inhibition |
| KR-27370 (7f) | Human Rhinovirus (hRV) | <50 | >50 | >1000 | H1HeLa | 3.1 |
| Enterovirus 71 (EV71) | Similar to hRV | >100 | >2000 | RD | 3.1 | |
| Coxsackieviruses | <50 | >50 | >1000 | H1HeLa | 3.1 |
Data compiled from various sources.[4][5][6][7][8]
Experimental Protocols
Cytopathic Effect (CPE) Assay for Antiviral Activity (EC50) and Cytotoxicity (CC50)
This assay is a common method to determine the concentration of a compound that inhibits the virus-induced cell death by 50% (EC50) and the concentration that causes a 50% reduction in the viability of uninfected cells (CC50).
-
Cell Seeding: Appropriate host cells (e.g., HeLa, Vero, RD cells) are seeded in 96-well plates and incubated until they form a confluent monolayer.
-
Compound Dilution: The test compounds (this compound or PI4KB inhibitors) are serially diluted to a range of concentrations.
-
Infection and Treatment: The cell monolayers are infected with a specific multiplicity of infection (MOI) of the target virus. After a short adsorption period, the virus inoculum is removed, and the cells are treated with the various concentrations of the test compounds. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of a clear cytopathic effect in the virus control wells (typically 2-4 days).
-
Cell Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT, MTS, or neutral red uptake assay. The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The EC50 and CC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro PI4K Kinase Assay (IC50)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI4KB.
-
Reaction Setup: The assay is typically performed in a microplate format. Each reaction well contains purified recombinant PI4KB enzyme, a lipid substrate (phosphatidylinositol), and the test compound at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP, often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or in a system that allows for non-radioactive detection of ADP production.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the lipid substrate.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated product (PI4P) or the amount of ADP generated is quantified.
-
Radiometric Detection: The radiolabeled PI4P is separated from the unreacted ATP (e.g., by thin-layer chromatography or capture on a membrane) and quantified using a scintillation counter.
-
Luminescence-based Detection (e.g., ADP-Glo™): The amount of ADP produced is converted to a luminescent signal through a series of enzymatic reactions, which is then measured with a luminometer.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of kinase activity against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of this compound and PI4KB inhibitors, the following diagrams illustrate the PI4KB signaling pathway in the context of enterovirus replication and a typical experimental workflow for evaluating antiviral compounds.
Caption: PI4KB signaling in enterovirus replication and points of inhibition.
Caption: Workflow for antiviral cytopathic effect (CPE) assay.
Conclusion
The comparison between this compound and PI4KB inhibitors highlights two distinct strategies for combating enterovirus infections. PI4KB inhibitors have a well-defined mechanism of action, targeting a host kinase that is broadly required for the replication of many RNA viruses. The quantitative data for several PI4KB inhibitors demonstrate their high potency. This compound, while also showing promising antiviral activity, operates through a PI4KB-independent pathway, suggesting the existence of other druggable host targets. Further research into the precise mechanism of this compound will be crucial for its development and for uncovering novel antiviral strategies. This guide provides a foundational comparison to assist researchers in evaluating these compounds and designing future experiments.
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. Escaping Host Factor PI4KB Inhibition: Enterovirus Genomic RNA Replication in the Absence of Replication Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of AN-12-H5 and Other Broad-Spectrum Agents Against Enterovirus Serotypes
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the investigational antiviral agent AN-12-H5 against other notable broad-spectrum enterovirus inhibitors, namely pleconaril and rupintrivir. The content herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform further research and development efforts in the field of anti-enteroviral therapies.
Introduction to Antiviral Agents
Enteroviruses encompass a wide range of pathogens responsible for a variety of human illnesses, from the common cold to severe neurological diseases like poliomyelitis and viral meningitis. The development of broad-spectrum antiviral agents is a critical area of research to combat the diverse and evolving nature of these viruses. This guide focuses on this compound, a novel anti-enterovirus compound, and compares its efficacy with two well-characterized inhibitors: pleconaril, a capsid-binding agent, and rupintrivir, a 3C protease inhibitor.
This compound is a bifunctional, enviroxime-like compound that has been shown to inhibit the replication of poliovirus and enterovirus 71 (EV71). Its mechanism of action is dual-pronged, targeting both a replication step associated with the viral 3A protein and an early stage of EV71 infection by interacting with capsid proteins.
Pleconaril is a well-studied antiviral that binds to a hydrophobic pocket in the viral capsid, preventing the virus from uncoating and releasing its RNA into the host cell. It has demonstrated broad-spectrum activity against a wide range of enterovirus and rhinovirus serotypes.
Rupintrivir is a potent inhibitor of the enteroviral 3C protease, an enzyme essential for the processing of the viral polyprotein and subsequent viral replication. It has also shown efficacy against a variety of enteroviruses.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of this compound, pleconaril, and rupintrivir against various enterovirus serotypes, as measured by 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values.
Table 1: Efficacy of this compound Against Enterovirus Serotypes
| Enterovirus Serotype | Strain | Cell Line | EC50 (µM) | Reference |
| Enterovirus 71 (EV71) | Not Specified | Not Specified | 0.55 | [ProbeChem] |
Data on the efficacy of this compound against a broader range of enterovirus serotypes is limited in publicly available literature.
Table 2: Efficacy of Pleconaril Against Prototypic Enterovirus Serotypes
| Enterovirus Serotype | Strain | Cell Line | IC50 (µM) | Reference |
| Echovirus 3 | Morrisey | Not Specified | 0.31 ± 0.10 | [1] |
| Echovirus 4 | Pesascek | Not Specified | 0.02 ± 0.005 | [1] |
| Echovirus 5 | Noyce | Not Specified | 1.05 ± 0.42 | [1] |
| Echovirus 6 | D'Amori | Not Specified | 0.05 ± 0.01 | [1] |
| Echovirus 7 | Wallace | Not Specified | 0.05 ± 0.03 | [1] |
| Echovirus 9 | Hill | Not Specified | 0.18 ± 0.03 | [1] |
| Echovirus 11 | Gregory | Not Specified | 0.01 ± 0.005 | [1] |
| Coxsackievirus A9 | Bozeman | Not Specified | 0.01 ± 0.001 | [1] |
| Coxsackievirus A16 | G-10 | Not Specified | 0.08 ± 0.01 | [1] |
| Coxsackievirus A21 | Coe | Not Specified | 0.001 ± 0.0005 | [1] |
| Coxsackievirus B1 | Conn-5 | Not Specified | 0.02 ± 0.005 | [1] |
| Coxsackievirus B2 | Ohio-1 | Not Specified | 0.03 ± 0.01 | [1] |
| Coxsackievirus B3 | Nancy | Not Specified | >12.5 | [1] |
| Coxsackievirus B3 | M | Not Specified | 0.03 ± 0.01 | [1] |
| Poliovirus 2 | Sabin | Not Specified | 0.01 ± 0.005 | [1] |
Pleconaril has also been shown to inhibit 90% of 215 clinical enterovirus isolates at a concentration of ≤0.18 µM.[1]
Table 3: Efficacy of Rupintrivir Against Enterovirus Serotypes
| Enterovirus Serotype | Strain(s) | Cell Line | EC50 (µM) | Reference |
| Enterovirus D68 | 10 clinical isolates | HeLa Rh | 0.0018 - 0.0030 | [2] |
| Enterovirus 71 (EV71) | Not Specified | RD | 0.18 | [3] |
Experimental Protocols
The efficacy data presented in this guide are primarily derived from two common in vitro antiviral assays: the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the concentration of an antiviral compound required to inhibit the virus-induced destruction of cultured cells.
General Protocol:
-
Cell Seeding: Host cells susceptible to the enterovirus of interest are seeded into 96-well microtiter plates and incubated to form a confluent monolayer.
-
Compound Dilution: The antiviral compound is serially diluted to various concentrations.
-
Infection and Treatment: The cell monolayers are infected with a standardized amount of the enterovirus. Immediately after infection, the different dilutions of the antiviral compound are added to the wells.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells (typically 2-5 days).
-
Quantification of CPE: The extent of cell death is quantified. This can be done visually by microscopy or through the use of cell viability dyes such as neutral red or MTT. The dye is taken up by living cells, and the amount of dye retained is proportional to the number of viable cells.
-
Data Analysis: The absorbance is read using a plate reader, and the EC50 value is calculated. The EC50 is the concentration of the compound that inhibits the viral cytopathic effect by 50% compared to the untreated virus control.
Plaque Reduction Assay
This assay measures the ability of an antiviral compound to reduce the number of plaques (localized areas of cell death) formed by a virus in a cell monolayer.
General Protocol:
-
Cell Seeding: A confluent monolayer of susceptible host cells is prepared in 6-well or 12-well plates.
-
Virus and Compound Incubation: The virus is pre-incubated with various dilutions of the antiviral compound for a set period (e.g., 1 hour) to allow the compound to bind to the virus or to assess its effect on the initial stages of infection.
-
Infection: The cell monolayers are then infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones against a background of stained, uninfected cells. The number of plaques in each well is counted.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of this compound, pleconaril, and rupintrivir are crucial for understanding their antiviral activity and potential for combination therapy.
Caption: Mechanisms of action for this compound, Pleconaril, and Rupintrivir.
Experimental Workflow for Antiviral Efficacy Testing
The general workflow for evaluating the in vitro efficacy of antiviral compounds against enteroviruses is a multi-step process.
Caption: General workflow for in vitro antiviral efficacy testing.
Logical Relationship of Antiviral Targets
The three compounds discussed target different and essential stages of the enterovirus life cycle, highlighting the potential for varied therapeutic strategies.
Caption: Relationship between antiviral compounds and their viral targets.
Conclusion
This compound represents a promising anti-enterovirus candidate with a novel, dual mechanism of action. While initial data demonstrates its potency against EV71, further studies are required to establish its efficacy across a broader spectrum of enterovirus serotypes. In comparison, pleconaril and rupintrivir have more extensive preclinical data supporting their broad-spectrum activity. The distinct molecular targets of these three compounds suggest that future research into combination therapies could be a valuable strategy to enhance antiviral efficacy and mitigate the development of drug resistance. This guide serves as a foundational resource for researchers to compare these agents and to design future experiments aimed at developing effective treatments for enterovirus infections.
References
Synergistic Effects of AN-12-H5 with Other Antivirals: A Data-Driven Comparison Guide
A comprehensive review of available scientific literature reveals a notable absence of published studies investigating the synergistic effects of the anti-enterovirus compound AN-12-H5 in combination with other antiviral agents. Therefore, a data-driven comparison guide with supporting experimental data, as requested, cannot be generated at this time.
This compound is recognized as an inhibitor of enterovirus replication, targeting viruses such as Poliovirus (PV) and Enterovirus 71 (EV71).[1] Its mechanism of action is reported to be distinct from the inhibition of phosphatidylinositol 4-kinase III beta (PI4KB) and it exerts only moderate inhibitory effects on PI3-kinase activity. Some research suggests that this compound may target the viral protein 3A, a non-structural protein involved in viral replication and pathogenesis. This positions it in a class of compounds with potential for combination therapy, a strategy frequently employed in virology to enhance efficacy and mitigate the development of drug resistance.
The rationale for exploring synergistic combinations with this compound is strong. Combining antivirals with different mechanisms of action—such as capsid binders, protease inhibitors, or polymerase inhibitors—could lead to enhanced viral suppression at lower drug concentrations, thereby reducing potential toxicity. However, a thorough search of scientific databases and literature has not yielded any specific experimental data, such as IC50 values for combined therapies, combination index (CI) values, or viral load reduction data from in vitro or in vivo studies involving this compound with other antivirals.
For a comprehensive comparison guide to be developed, future research would need to be conducted to generate the necessary data. Below is a conceptual framework for the types of experiments and data that would be required.
Hypothetical Experimental Framework for Assessing Synergy
Should studies on the synergistic effects of this compound be undertaken, a typical experimental workflow would involve the following steps:
-
Selection of Combination Agents: Based on their distinct mechanisms of action against enteroviruses, potential partners for this compound could include:
-
Capsid Inhibitors (e.g., Pleconaril): These agents prevent the virus from uncoating and releasing its genetic material into the host cell.
-
Protease Inhibitors (e.g., Rupintrivir): These drugs block the viral protease responsible for cleaving the viral polyprotein into functional proteins.
-
Polymerase Inhibitors (e.g., Ribavirin): These compounds inhibit the viral RNA-dependent RNA polymerase, which is essential for replicating the viral genome.
-
Host-Targeting Agents (e.g., Interferons): These molecules modulate the host's immune response to inhibit viral replication.
-
-
In Vitro Synergy Assays: The most common method to assess synergy is the checkerboard assay.
-
Methodology:
-
Cells susceptible to enterovirus infection (e.g., RD or Vero cells) would be seeded in 96-well plates.
-
A matrix of drug concentrations would be prepared, with this compound serially diluted along one axis and the combination drug serially diluted along the other.
-
Cells would be infected with a known titer of an enterovirus (e.g., EV71).
-
The antiviral effect would be quantified using methods such as cytopathic effect (CPE) reduction assays, plaque reduction assays, or viral yield reduction assays.
-
-
Data Analysis: The resulting data would be analyzed using mathematical models like the Loewe additivity or Bliss independence models to calculate a Combination Index (CI).
-
CI < 1: Indicates synergy (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Indicates an additive effect (the combined effect is equal to the sum of the individual effects).
-
CI > 1: Indicates antagonism (the combined effect is less than the sum of the individual effects).
-
-
Data Presentation (Hypothetical)
If such data were available, it would be summarized in tables for clear comparison.
Table 1: In Vitro Antiviral Activity of this compound and Potential Combination Agents against Enterovirus 71
| Antiviral Agent | Class/Mechanism of Action | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 3A Protein Inhibitor | Data not available | Data not available | Data not available |
| Pleconaril | Capsid Inhibitor | Data not available | Data not available | Data not available |
| Rupintrivir | 3C Protease Inhibitor | Data not available | Data not available | Data not available |
| Ribavirin | Polymerase Inhibitor | Data not available | Data not available | Data not available |
Table 2: Synergistic Effects of this compound in Combination with Other Antivirals against Enterovirus 71
| Drug Combination | Concentration Ratio | Combination Index (CI) | Effect |
| This compound + Pleconaril | Data not available | Data not available | Data not available |
| This compound + Rupintrivir | Data not available | Data not available | Data not available |
| This compound + Ribavirin | Data not available | Data not available | Data not available |
Visualizing the Workflow
A diagram illustrating the experimental workflow for assessing antiviral synergy would be a critical component of such a guide.
Caption: Experimental workflow for assessing antiviral synergy.
Conclusion
While the therapeutic potential of this compound as an anti-enterovirus agent is recognized, the scientific community awaits studies that explore its efficacy in combination with other antivirals. Such research is crucial for the development of more effective treatment regimens for enterovirus infections. Until such data becomes available, a definitive guide on the synergistic effects of this compound cannot be provided. Researchers in the field of antiviral drug development are encouraged to investigate these potential synergistic interactions to fill this critical knowledge gap.
References
Benchmarking AN-12-H5 Against Known OSBP Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to OSBP and its Role in Enterovirus Replication
Oxysterol-Binding Protein (OSBP) is a key intracellular lipid transfer protein that plays a crucial role in the replication of various enteroviruses, including poliovirus and enterovirus 71 (EV71). Enteroviruses hijack the host cell's machinery to create replication organelles (ROs), which are specialized membrane structures essential for viral genome replication. OSBP is recruited to the interface between the endoplasmic reticulum (ER) and these ROs. At this junction, OSBP facilitates the exchange of cholesterol from the ER for phosphatidylinositol 4-phosphate (PI4P) on the ROs. This process is vital for establishing the specific lipid environment required for efficient viral replication. Consequently, inhibition of OSBP has emerged as a promising antiviral strategy.
AN-12-H5: An Antienterovirus Compound Targeting OSBP
This compound is an antienterovirus compound that has been shown to target the replication processes of poliovirus and EV71. Its mechanism of action involves the inhibition of OSBP, thereby disrupting the formation of functional viral replication organelles. It is important to note that while its antiviral activity is linked to OSBP, this compound is reported to have no inhibitory effect on PI4KB activity and only moderate inhibitory effects on PI 3-kinase activity[1]. The specific binding affinity of this compound to OSBP, in terms of a dissociation constant (Kd) or inhibitory constant (Ki), is not publicly documented.
Quantitative Comparison of Known OSBP Ligands
To provide a quantitative benchmark for OSBP inhibition, the following table summarizes the binding affinities of several well-characterized OSBP ligands. This data is primarily derived from competitive binding assays using radiolabeled 25-hydroxycholesterol ([³H]-25-OHC).
| Ligand | Ligand Type | Binding Affinity (Ki/Kd) for OSBP | Reference |
| 25-hydroxycholesterol (25-OHC) | Oxysterol | 22 ± 5 nM (Kd) | [2] |
| OSW-1 | Natural Product | 16 ± 4 nM (Ki) | [2] |
| T-00127-HEV2 (THEV) | Synthetic Compound | 22 ± 15 nM (Ki) | [2] |
| 24(S)-hydroxycholesterol | Oxysterol | 330 ± 80 nM (Ki) | [2] |
| 20(S)-hydroxycholesterol | Oxysterol | 130 ± 35 nM (Ki) | [2] |
| Itraconazole | Antifungal Drug | Does not competitively bind the oxysterol site | [3] |
| TTP-8307 | Synthetic Compound | Does not competitively bind the oxysterol site | [3] |
Experimental Protocols
[³H]-25-Hydroxycholesterol Competitive Binding Assay for OSBP
This protocol describes a well-established method to determine the binding affinity of a test compound for OSBP by measuring its ability to compete with the binding of a radiolabeled ligand, [³H]-25-hydroxycholesterol.
1. Preparation of Cell Lysates:
- Human OSBP is overexpressed in a suitable cell line, such as HEK293T cells, by transient transfection of an OSBP expression plasmid.
- A control lysate is prepared from cells transfected with an empty vector or a non-related protein (e.g., LacZ).
- Cells are harvested and lysed to prepare an S100 supernatant fraction, which contains the soluble OSBP protein.
2. Competitive Binding Assay:
- The assay is typically performed in a 96-well plate format.
- A constant, low concentration of [³H]-25-OHC (e.g., 20 nM) is added to each well.
- A dilution series of the unlabeled test compound (e.g., this compound or a known ligand) is added to the wells. A control with no competitor is included to determine maximum binding.
- The cell lysate containing overexpressed OSBP is added to each well to initiate the binding reaction.
- The plate is incubated for a sufficient time at room temperature to allow the binding to reach equilibrium (e.g., 2 hours).
3. Separation of Bound and Free Ligand:
- The bound [³H]-25-OHC is separated from the free radioligand. This can be achieved by rapid filtration through a filter membrane that retains the protein-ligand complex, followed by washing to remove unbound ligand.
4. Quantification and Data Analysis:
- The amount of radioactivity retained on the filter is quantified using a scintillation counter.
- The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-25-OHC) is determined by fitting the data to a sigmoidal dose-response curve.
- The Ki value for the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
Visualizations
Signaling Pathway of OSBP in Enterovirus Replication
Caption: OSBP-mediated lipid exchange in enterovirus replication and its inhibition by this compound.
Experimental Workflow for OSBP Competitive Binding Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Activity Relationships of Ligand Binding to Oxysterol-Binding Protein (OSBP) and OSBP-Related Protein 4 (ORP4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A conserved ER targeting motif in three families of lipid binding proteins and in Opi1p binds VAP - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AN-12-H5: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of AN-12-H5, a complex organic molecule with the chemical name 2-Thiophenesulfonamide, N-[(6aS,8S)-5,6,6a,7,8,9,10,12-octahydro-2-[4-(methylthio)phenyl]-6,12-dioxopyrido[2,1-c][1][2]benzodiazepin-8-yl]-. Due to its structural components, which include a thiophenesulfonamide and a benzodiazepine-like moiety, this compound should be handled as a hazardous chemical waste with potential biological activity.
Immediate Safety and Handling
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the irritant nature of the 2-Thiophenesulfonamide component, the following PPE is mandatory when handling this compound or its waste products:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the table below summarizes the known properties of the parent compound, 2-Thiophenesulfonamide, which constitutes a part of the this compound structure. This information should be used to inform safe handling and disposal practices.
| Property | Value | Source |
| Chemical Name | 2-Thiophenesulfonamide | [3] |
| CAS Number | 6339-87-3 | [4] |
| Molecular Formula | C4H5NO2S2 | [3] |
| Molecular Weight | 163.22 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | [3] |
| Hazard Statements | H315: Causes skin irritation. | [3] |
| H319: Causes serious eye irritation. | [3] | |
| H335: May cause respiratory irritation. | [3] | |
| Disposal Recommendation | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [5] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste, including pure compound, solutions, and contaminated materials.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.
-
Solid Waste: Collect all solid this compound waste, including unused or expired compound and contaminated items (e.g., weigh boats, contaminated gloves, bench paper), in a designated, leak-proof, and chemically compatible container. This container should be clearly labeled as "Hazardous Waste: this compound, Solid."
-
Liquid Waste: Collect all liquid waste containing this compound, such as reaction mixtures or solutions, in a separate, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. The container should be clearly labeled as "Hazardous Waste: this compound, Liquid," and the solvent composition should be listed.
-
Sharps Waste: Any sharps contaminated with this compound (e.g., needles, Pasteur pipettes) must be disposed of in a designated sharps container that is also labeled as hazardous waste.
Step 2: Waste Collection and Containerization
-
Use containers that are in good condition and compatible with the chemical waste. For liquid waste, ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.
-
Never overfill waste containers. Leave at least 10% headspace to allow for expansion of the contents.
-
Keep waste containers closed at all times, except when adding waste.
Step 3: Labeling
Proper labeling is a critical component of safe waste management. All this compound waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (2-Thiophenesulfonamide, N-[(6aS,8S)-5,6,6a,7,8,9,10,12-octahydro-2-[4-(methylthio)phenyl]-6,12-dioxopyrido[2,1-c][1][2]benzodiazepin-8-yl]-)"
-
The specific hazards (e.g., Irritant, Potential Biologically Active Compound)
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
Step 4: Storage
-
Store this compound waste in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure that the waste is stored in secondary containment to prevent spills from reaching the environment.
-
Do not store incompatible waste types together.
Step 5: Disposal
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Your EHS department will have established procedures for the final disposal of chemical waste through licensed vendors.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: this compound Disposal Workflow
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.
References
Essential Safety and Handling Protocols for Avian Influenza A(H5) Strains
Disclaimer: This document provides a summary of essential safety and logistical information for handling Avian Influenza A(H5) strains, such as H5N1, in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. This is not a substitute for a comprehensive, site-specific risk assessment and adherence to all applicable institutional, national, and international biosafety guidelines. The designation "AN-12-H5" is not a standard nomenclature for Avian Influenza strains; this guide addresses the handling of H5 strains in general.
Immediate Safety and Operational Planning
Safe handling of highly pathogenic avian influenza (HPAI) A(H5) viruses is paramount to prevent laboratory-acquired infections and environmental contamination. All work with live HPAI H5 viruses requires strict adherence to established biosafety protocols.
Biosafety Level Requirements:
Work involving the propagation of HPAI H5N1 virus must be conducted at a minimum of Biosafety Level 3 (BSL-3) , with specific enhancements to protect personnel and the environment.[1] For research that may result in H5N1 viruses with increased transmissibility among mammals, BSL-4 containment may be recommended.[2][3] Non-propagative activities with inactivated H5 samples may be handled at BSL-2 with standard precautions.[4] A thorough risk assessment is crucial to determine if additional safety measures are necessary for specific procedures.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when working with H5 viruses to minimize exposure risk.[6] The following table summarizes the recommended PPE for different laboratory activities.
| Activity Level | Recommended Personal Protective Equipment (PPE) |
| Standard BSL-2 (Inactivated Samples) | Buttoned-down lab coat or solid-front gown, eye protection (safety glasses or goggles), disposable gloves.[5] |
| BSL-3 (Live H5 Virus) | Disposable head or hair cover, properly fitted safety goggles, optional face shield, NIOSH-approved N95 respirator or higher (e.g., PAPR), solid-front gown or coveralls, disposable impervious gloves (consider double-gloving), disposable boot covers or dedicated footwear.[6][7][8][9][10] |
Note: All reusable PPE must be thoroughly decontaminated after each use according to the manufacturer's instructions and stored in a clean area.[6]
Experimental Protocols: Decontamination and Disposal
Decontamination:
Effective decontamination is critical to prevent the spread of H5 viruses. This involves both cleaning to remove organic material and disinfection to inactivate the virus.
| Decontamination Step | Procedure |
| 1. Primary Disinfection | Thoroughly spray all contaminated surfaces, equipment, and carcasses with an appropriate disinfectant.[11] |
| 2. Cleaning | Remove all organic matter (e.g., litter, feces). Use a heavy-duty cleaner for all surfaces that have been in contact with the virus.[11] |
| 3. Secondary Disinfection | Re-apply disinfectant to all cleaned surfaces and allow for the recommended contact time.[11] |
| 4. Ventilation Systems | Dry clean and then disinfect ventilation and extractor systems.[11] |
Recommended Disinfectants:
| Disinfectant | Concentration | Application |
| Sodium Hypochlorite (Bleach) | 10% solution (1 part household bleach to 9 parts water) | General surface and equipment disinfection.[12] |
| Quaternary Ammonium Salts | 4% solution | Treatment of walls, floors, ceilings, and equipment.[13] |
| Potassium Peroxymonosulfate-based | Per manufacturer's instructions | Broad-spectrum disinfectant for surfaces and equipment.[11] |
| Heat Treatment | 100-120°F (38-49°C) for a total of 7 days | An alternative disinfection method for premises. |
Disposal Plan:
All materials contaminated with HPAI H5 must be disposed of safely to prevent environmental release. The primary goal is to dispose of euthanized materials within 24 hours to minimize virus transmission.[14][15]
| Disposal Method | Description |
| Incineration | Destroys the virus, and the resulting ash can be disposed of in a landfill.[15] |
| On-site Burial | Requires careful site assessment to prevent groundwater contamination. Carcasses should be buried at least two feet deep.[12][15] |
| Landfilling | Contaminated materials must be transported in sealed, leak-proof containers. Landfills used for this purpose are highly regulated.[16] |
| Composting | An effective method that can inactivate the virus through the heat generated during the composting process.[15] |
Note: All disposal methods must comply with local, state, and federal regulations.[16]
Visualized Workflow for Handling H5 Avian Influenza Virus
The following diagram illustrates the logical workflow for handling H5 avian influenza virus in a laboratory setting, from initial receipt of the sample to the final disposal of waste.
Caption: Workflow for handling H5 avian influenza virus.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential strategies and biosafety protocols used for dual-use research on highly pathogenic influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research on contagious H5N1 viruses: Space suits needed? | CIDRAP [cidrap.umn.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 6. CCOHS: Protect Yourself from Avian Influenza A(H5N1) with Proper Personal Protective Equipment [ccohs.ca]
- 7. cdc.gov [cdc.gov]
- 8. Highly pathogenic avian influenza: Recommendations for personal protective equipment for workers and employers | ontario.ca [ontario.ca]
- 9. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 10. cdph.ca.gov [cdph.ca.gov]
- 11. thepoultrysite.com [thepoultrysite.com]
- 12. vet.upenn.edu [vet.upenn.edu]
- 13. woah.org [woah.org]
- 14. flsartt.ifas.ufl.edu [flsartt.ifas.ufl.edu]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. aphis.usda.gov [aphis.usda.gov]
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